molecular formula C7H14ClNO B13007680 (3aS,7aR)-octahydrofuro[3,2-c]pyridine hydrochloride

(3aS,7aR)-octahydrofuro[3,2-c]pyridine hydrochloride

Número de catálogo: B13007680
Peso molecular: 163.64 g/mol
Clave InChI: QSYGFGDTZMQKHP-UOERWJHTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3aS,7aR)-octahydrofuro[3,2-c]pyridine hydrochloride (CAS 1808829-27-7) is a high-value, stereochemically defined bicyclic organic compound with the molecular formula C7H14ClNO and a molecular weight of 163.65 g/mol . This complex scaffold, featuring a fused furo-pyridine structure, is primarily used in pharmaceutical research and development as a key synthetic intermediate or a critical building block for the construction of more complex molecules . Its specific stereochemistry and rigid bicyclic skeleton make it particularly valuable in medicinal chemistry for exploring three-dimensional chemical space, often contributing to the potency and selectivity of target compounds. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various experimental conditions . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this chiral building block in diverse applications, including the synthesis of potential enzyme inhibitors or the development of novel chemical entities for biological screening . Proper storage is recommended in a sealed, dry container under an inert atmosphere at room temperature to ensure long-term stability .

Propiedades

Fórmula molecular

C7H14ClNO

Peso molecular

163.64 g/mol

Nombre IUPAC

(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-c]pyridine;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-3-8-5-6-2-4-9-7(1)6;/h6-8H,1-5H2;1H/t6-,7+;/m0./s1

Clave InChI

QSYGFGDTZMQKHP-UOERWJHTSA-N

SMILES isomérico

C1CNC[C@H]2[C@@H]1OCC2.Cl

SMILES canónico

C1CNCC2C1OCC2.Cl

Origen del producto

United States
Foundational & Exploratory

An In-depth Technical Guide to the Receptor Binding Affinity of (3aS,7aR)-octahydrofuro[3,2-c]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The (3aS,7aR)-octahydrofuro[3,2-c]pyridine core is a compelling heterocyclic scaffold that has garnered attention in medicinal chemistry due to its structural rigidity, stereochemical complexity, and synthetic accessibility. As a "privileged" scaffold, its three-dimensional architecture is well-suited for interaction with a variety of biological targets. This guide provides a comprehensive analysis of the potential receptor binding affinity of this scaffold, drawing upon structure-activity relationships of closely related analogs to hypothesize its most likely biological targets and to outline a clear path for its future investigation. While direct, quantitative binding data for a wide range of receptors for this specific scaffold is not extensively available in the public domain, this guide will provide the foundational knowledge and experimental frameworks necessary to unlock its therapeutic potential.

The (3aS,7aR)-octahydrofuro[3,2-c]pyridine Scaffold: A Structural Overview

The (3aS,7aR)-octahydrofuro[3,2-c]pyridine scaffold is a bicyclic system where a tetrahydrofuran ring is fused to a piperidine ring. The specific stereochemistry, (3aS,7aR), dictates a cis-fusion of the two rings, resulting in a compact and conformationally constrained structure. This rigidity is a desirable trait in drug design as it can lead to higher binding affinity and selectivity for a target receptor by reducing the entropic penalty of binding.

The core structure presents several key features for potential receptor interactions:

  • A Basic Nitrogen Atom: The piperidine nitrogen is a basic center that will be protonated at physiological pH. This positive charge is a crucial pharmacophoric element for interaction with anionic or cation-π regions of receptor binding pockets.

  • A Furan Oxygen Atom: The oxygen atom in the tetrahydrofuran ring can act as a hydrogen bond acceptor, providing an additional point of interaction with a receptor.

  • A Defined Three-Dimensional Shape: The fused ring system creates a well-defined three-dimensional shape that can be tailored with substituents to fit into specific binding pockets.

The synthesis of this scaffold can be achieved through various synthetic routes, with the Pictet-Spengler reaction being a notable method for the construction of the tetrahydrofuro[3,2-c]pyridine core.[1]

Hypothesized Receptor Targets: A Focus on Cholinergic Receptors

Based on the structural features of the (3aS,7aR)-octahydrofuro[3,2-c]pyridine scaffold, the most probable biological targets are neurotransmitter receptors, particularly the cholinergic receptors , which include the nicotinic acetylcholine receptors (nAChRs) and the muscarinic acetylcholine receptors (mAChRs).

Rationale for Cholinergic Target Hypothesis:

Many known ligands for both nAChRs and mAChRs contain a positively charged nitrogen atom within a cyclic or bicyclic system, which is a key feature of the octahydrofuro[3,2-c]pyridine scaffold. The distance and spatial relationship between the nitrogen and other functional groups, such as the furan oxygen, are critical for receptor recognition and activation or inhibition.

Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are ligand-gated ion channels that are widely expressed in the central and peripheral nervous system. They are involved in a variety of physiological processes, including cognitive function, reward, and motor control. The binding of agonists to nAChRs leads to the opening of the ion channel, resulting in the influx of cations and neuronal excitation.

The (3aS,7aR)-octahydrofuro[3,2-c]pyridine scaffold shares structural similarities with known nAChR ligands. For example, the distance between the basic nitrogen and the furan oxygen may mimic the key pharmacophoric distances found in potent nicotinic agonists.

Muscarinic Acetylcholine Receptors (mAChRs)

mAChRs are G-protein coupled receptors that are also widely distributed throughout the body and are involved in a plethora of physiological functions, including learning and memory, attention, and autonomic nervous system regulation. There are five subtypes of mAChRs (M1-M5), each with a distinct tissue distribution and signaling pathway.

The rigid structure of the (3aS,7aR)-octahydrofuro[3,2-c]pyridine scaffold could provide the necessary conformational constraint to achieve subtype selectivity for mAChRs. The presence of both a cationic center and a hydrogen bond acceptor is a common feature in many muscarinic ligands.

Insights from Bioisosteric Scaffolds: A Review of Receptor Affinities

To substantiate the hypothesis of cholinergic activity and to guide future derivatization efforts, it is instructive to examine the receptor binding profiles of structurally related fused pyridine scaffolds.

Thieno[3,2-c]pyridines

The thieno[3,2-c]pyridine scaffold, where the furan oxygen is replaced by a sulfur atom, has been explored for its biological activity. For instance, derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine have been investigated as inhibitors of phenylethanolamine N-methyltransferase and have shown affinity for α2-adrenoceptors.[1] This suggests that while cholinergic receptors are a primary hypothesis, other monoamine receptors could also be potential targets.

Pyrrolo[3,4-c]pyridines

The pyrrolo[3,4-c]pyridine core is another closely related scaffold that has been extensively studied. Derivatives of this scaffold have been shown to possess a broad range of biological activities, including analgesic and sedative effects.[2] Notably, certain pyrrolo[3,4-b]pyridine-5-one derivatives have been identified as allosteric modulators of the M4 muscarinic acetylcholine receptor. This finding strongly supports the potential for the octahydrofuro[3,2-c]pyridine scaffold to also interact with mAChRs.

Structure-Activity Relationship (SAR) Principles for Cholinergic Ligands

The development of potent and selective cholinergic ligands is guided by well-established SAR principles. These principles can be applied to the (3aS,7aR)-octahydrofuro[3,2-c]pyridine scaffold to design a library of compounds for screening.

For Nicotinic Acetylcholine Receptors:

  • The Quaternary/Protonated Nitrogen: Essential for the cation-π interaction in the binding site.

  • The Hydrogen Bond Acceptor: The furan oxygen in the scaffold can serve this role, and its position relative to the nitrogen is critical.

  • Substituents on the Scaffold: The addition of substituents on either the furan or piperidine ring can modulate affinity and selectivity for different nAChR subtypes. For example, substitution on the pyridine ring of nicotine dramatically affects its binding affinity.

For Muscarinic Acetylcholine Receptors:

  • The Cationic Head: The protonated piperidine nitrogen is the primary binding determinant.

  • The Ester or Bioisosteric Group: While the octahydrofuro[3,2-c]pyridine scaffold lacks a classic ester group found in acetylcholine, the furan oxygen can act as a key interaction point.

  • The Bridge: The nature and length of the carbon chain connecting the key pharmacophoric elements are crucial for subtype selectivity. The rigid fused ring system of the target scaffold provides a fixed "bridge."

Experimental Protocols for Determining Receptor Binding Affinity

To empirically determine the receptor binding profile of novel (3aS,7aR)-octahydrofuro[3,2-c]pyridine derivatives, a series of well-established in vitro assays are required.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[3]

Step-by-Step Protocol for a Competition Binding Assay:

  • Preparation of Receptor Source: Membranes from cells expressing the target receptor (e.g., CHO or HEK cells transfected with a specific nAChR or mAChR subtype) or from tissues known to be rich in the receptor of interest are prepared.

  • Incubation: The receptor preparation is incubated with a fixed concentration of a high-affinity radioligand (e.g., [³H]-epibatidine for nAChRs or [³H]-N-methylscopolamine for mAChRs) and varying concentrations of the unlabeled test compound (the (3aS,7aR)-octahydrofuro[3,2-c]pyridine derivative).

  • Separation of Bound and Free Radioligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Quantification of Radioactivity: The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Functional Assays

Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist, antagonist, or allosteric modulator.

Example Functional Assay: Calcium Flux Assay for Gq-coupled mAChRs (M1, M3, M5):

  • Cell Culture: Cells expressing the target Gq-coupled mAChR are plated in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound is added to the wells at various concentrations.

  • Measurement of Fluorescence: The fluorescence intensity in each well is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.

  • Data Analysis: The concentration-response curve is plotted to determine the EC₅₀ (effective concentration for 50% of maximal response) for agonists or the IC₅₀ for antagonists (in the presence of a known agonist).

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams provide a visual representation of the (3aS,7aR)-octahydrofuro[3,2-c]pyridine scaffold and a typical experimental workflow.

G cluster_scaffold Core Scaffold cluster_features Key Pharmacophoric Features Scaffold (3aS,7aR)-octahydrofuro[3,2-c]pyridine Nitrogen Basic Nitrogen (Cationic Center) Scaffold->Nitrogen Piperidine Ring Oxygen Furan Oxygen (H-bond Acceptor) Scaffold->Oxygen Tetrahydrofuran Ring Shape Rigid 3D Shape Scaffold->Shape cis-Fused System

Caption: Key pharmacophoric features of the (3aS,7aR)-octahydrofuro[3,2-c]pyridine scaffold.

G start Synthesize Library of (3aS,7aR)-octahydrofuro[3,2-c]pyridine Derivatives binding_assay Radioligand Binding Assays (Determine Ki) start->binding_assay functional_assay Functional Assays (Determine EC50/IC50, Agonist/Antagonist) start->functional_assay sar_analysis Structure-Activity Relationship (SAR) Analysis binding_assay->sar_analysis functional_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Experimental workflow for determining the receptor binding affinity and functional activity.

Conclusion and Future Directions

The (3aS,7aR)-octahydrofuro[3,2-c]pyridine scaffold represents a promising, yet underexplored, area of medicinal chemistry. Its rigid, three-dimensional structure and key pharmacophoric features strongly suggest a potential for high-affinity and selective interactions with neurotransmitter receptors, particularly those of the cholinergic system.

The immediate future for research on this scaffold should focus on the following:

  • Synthesis of a Focused Library: A diverse library of derivatives should be synthesized, exploring a range of substituents at various positions on both the furan and piperidine rings to probe the SAR.

  • Broad-Based Receptor Screening: The synthesized library should be screened against a panel of receptors, with an initial focus on nAChR and mAChR subtypes.

  • In-depth Pharmacological Characterization: Hits from the initial screening should be subjected to detailed pharmacological characterization, including determination of affinity, functional activity, and subtype selectivity.

By following the systematic approach outlined in this guide, the scientific community can unlock the full therapeutic potential of the (3aS,7aR)-octahydrofuro[3,2-c]pyridine scaffold, paving the way for the development of novel and effective therapeutics for a range of neurological and psychiatric disorders.

References

  • Davenport, A. P., & Russell, F. D. (2002). Radioligand binding assays and their analysis. Methods in Molecular Biology, 194, 275-300.
  • Dar'in, D., Bakulina, O., & Krasavin, M. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991–999. [Link]

  • Wojcicka, A., & Kaczor, A. A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

Sources

Engineering Blood-Brain Barrier Permeability: The Role of the Octahydrofuro[3,2-c]pyridine Scaffold in CNS Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The blood-brain barrier (BBB) represents the most formidable pharmacokinetic obstacle in central nervous system (CNS) drug discovery. For decades, medicinal chemists have relied on simple aliphatic amines (e.g., piperidines and piperazines) to achieve target affinity, only to be thwarted by poor BBB penetrance. The paradox is well-established: highly basic amines are predominantly protonated at physiological pH, leading to poor passive lipoidal diffusion and high liability for active efflux by transporters such as P-glycoprotein (P-gp).

To overcome this, modern drug design has pivoted toward conformationally restricted, heteroatom-doped bicyclic systems. The octahydrofuro[3,2-c]pyridine scaffold has emerged as a privileged building block that elegantly resolves the basicity-permeability paradox. This whitepaper dissects the physicochemical mechanics of this scaffold, outlines self-validating experimental workflows for assessing its BBB permeability, and explores its application in cutting-edge neurotherapeutics.

Mechanistic Rationale: The Basicity-Permeability Nexus

The incorporation of an oxygen atom into a fused bicyclic system adjacent to a basic nitrogen fundamentally alters the molecule's electronic landscape. In the octahydrofuro[3,2-c]pyridine system, the fused tetrahydrofuran ring positions an electronegative oxygen atom in close spatial proximity to the piperidine nitrogen.

Through robust through-bond inductive electron withdrawal ( −I effect), the oxygen atom significantly depresses the pKa​ of the amine. While a standard piperidine exhibits a pKa​ of approximately 11.2 (meaning it is >99.9% ionized at a physiological pH of 7.4), the octahydrofuro[3,2-c]pyridine scaffold typically exhibits a pKa​ in the range of 7.5 to 8.2.

This modulation has two profound, causal effects on BBB permeability [1]:

  • Enhanced Passive Diffusion: By lowering the pKa​ , the fraction of unionized molecules at pH 7.4 increases exponentially. Only the unionized, lipophilic species can efficiently partition into and diffuse across the tightly packed endothelial lipid bilayers of the BBB.

  • Efflux Evasion: The primary efflux transporter at the BBB, P-glycoprotein (P-gp/ABCB1), preferentially recognizes and extrudes cationic, lipophilic molecules. Reducing the protonated fraction directly ablates the electrostatic interactions required for high-affinity P-gp binding, allowing the compound to evade the brain's active defense mechanisms [2].

BBB_Permeability Compound Octahydrofuro[3,2-c]pyridine Inductive Inductive Effect (-I) Compound->Inductive pKaDrop Lowered pKa (~7.8) Inductive->pKaDrop Unionized Increased Unionized Fraction pKaDrop->Unionized Pgp Reduced P-gp Efflux pKaDrop->Pgp Passive Enhanced Passive Diffusion Unionized->Passive BBB High Kp,uu (Brain Penetration) Pgp->BBB Passive->BBB

Fig 1: BBB penetration enhancement via pKa modulation by octahydrofuro[3,2-c]pyridine.

Structural and Physicochemical Profiling

To understand the superiority of the octahydrofuro[3,2-c]pyridine scaffold, we must benchmark it against its unsubstituted parent heterocycle. The table below summarizes the quantitative physicochemical shifts that drive its enhanced CNS profile.

Physicochemical PropertyPiperidineOctahydrofuro[3,2-c]pyridineCausality / Impact on BBB Permeability
Basic pKa​ ~11.2~7.8 - 8.2Fused oxygen exerts a strong −I effect, lowering the energy required for deprotonation.
% Ionized (pH 7.4) >99.9%~70 - 85%A higher unionized fraction directly correlates with increased passive lipoidal diffusion.
P-gp Substrate Liability HighLow to ModerateP-gp recognizes cationic amines; lowering the pKa​ reduces the protonated fraction, evading efflux.
Topological Polar Surface Area (tPSA) 12.0 Ų21.3 ŲSlight increase in tPSA due to the oxygen atom, but remains well within the optimal BBB limit (<90 Ų).
Lipophilic Efficiency (LipE) BaselineImprovedFused ether oxygen reduces overall lipophilicity (LogP) while maintaining target binding vectors.

Self-Validating Experimental Workflows

To rigorously quantify the BBB permeability of compounds containing the octahydrofuro[3,2-c]pyridine scaffold, researchers must employ self-validating assay systems. A protocol is only as trustworthy as its internal controls.

Protocol A: MDCK-MDR1 Bidirectional Transport Assay (In Vitro)

This assay differentiates passive transcellular diffusion from active P-gp-mediated efflux. Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-gp) are grown on porous transwell inserts.

Step-by-Step Methodology:

  • Cell Culture & Monolayer Validation: Seed MDCK-MDR1 cells on polycarbonate transwell filters. Culture for 4-5 days. Self-Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 150 Ω⋅cm2 , ensuring tight junction integrity.

  • Dosing Solution Preparation: Prepare 10 μM solutions of the test compound in Hank's Balanced Salt Solution (HBSS) buffered with HEPES to exactly pH 7.4.

  • Control Inclusion (Critical): Run parallel wells with internal standards: Propranolol (high passive permeability control), Atenolol (low permeability/paracellular control), and Digoxin (strict P-gp substrate control).

  • Bidirectional Incubation:

    • Apical to Basolateral (A-B): Add dosing solution to the apical chamber; add blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B-A): Add dosing solution to the basolateral chamber; add blank HBSS to the apical chamber.

    • Incubate at 37°C for 120 minutes on an orbital shaker.

  • Sampling and LC-MS/MS: Extract 50 μL aliquots from both donor and receiver compartments at t=0 and t=120 min. Quench with cold acetonitrile containing an internal standard, centrifuge, and analyze via LC-MS/MS.

  • Data Processing & Mass Balance: Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

    • Self-Validation Check: Calculate Mass Balance = (Amount in Receiver + Amount in Donor at t=120 ) / Initial Amount at t=0 . If mass balance is <80%, the compound is non-specifically binding to the plastic or accumulating in the cells, and the ER is invalid. An ER<2.0 indicates the octahydrofuro[3,2-c]pyridine compound successfully evades P-gp.

Protocol B: In Vivo Kp,uu,brain​ Determination (The Ground Truth)

Total brain-to-plasma ratio ( Kp​ ) is a flawed metric because highly lipophilic compounds partition into brain lipids without being free to engage the therapeutic target. The true metric of BBB penetration is the unbound partition coefficient ( Kp,uu,brain​ ).

Step-by-Step Methodology:

  • In Vivo Dosing: Administer the test compound to male Sprague-Dawley rats (n=3) via IV infusion to achieve steady-state pharmacokinetics.

  • Tissue Harvesting: At steady state (e.g., 2 hours post-dose), collect systemic blood via cardiac puncture and immediately harvest the whole brain. Centrifuge blood to isolate plasma. Homogenize the brain in a 1:3 (w/v) ratio of phosphate-buffered saline (PBS).

  • Equilibrium Dialysis (Unbound Fraction):

    • Place plasma and brain homogenate into the donor sides of a 96-well rapid equilibrium dialysis (RED) device (8 kDa MWCO membrane).

    • Place blank PBS in the receiver sides.

    • Self-Validation: Spike a control well with Warfarin (highly protein-bound) and Diazepam to confirm membrane equilibrium and prevent leakage artifacts.

    • Incubate at 37°C with 5% CO2​ for 4 hours.

  • Quantification: Analyze donor and receiver samples via LC-MS/MS to determine the unbound fraction in plasma ( fu,p​ ) and brain ( fu,br​ ).

  • Calculation: Determine total concentrations ( Cplasma​ and Cbrain​ ). Calculate unbound concentrations: Cuplasma​=Cplasma​×fu,p​ and Cubrain​=Cbrain​×fu,br​ . Finally, compute Kp,uu,brain​=Cubrain​/Cuplasma​ . A value ≥0.3 is generally required for robust CNS efficacy.

Case Studies in CNS Drug Discovery

The strategic deployment of the octahydrofuro[3,2-c]pyridine scaffold has yielded significant breakthroughs in recent medicinal chemistry campaigns.

Dopamine D1 Receptor Agonists for Parkinson's Disease: In the pursuit of noncatechol Dopamine D1 receptor agonists, researchers faced severe limitations with traditional scaffolds that suffered from rapid peripheral metabolism and poor BBB penetration. By integrating fused heteroaromatic and oxa-bridged piperidine systems (such as furo[3,2-c]pyridines), researchers successfully lowered the molecular weight and basicity of the pharmacophore. This bioisosteric replacement yielded compounds with excellent pharmacokinetic properties and profound in vivo antiparkinsonian activity, driven by their enhanced ability to cross the BBB [3].

Brain-Penetrant Kinase Inhibitors for Oncology: Metastases to the brain remain a critical failure point for targeted therapies in non-small-cell lung cancer (NSCLC), as standard EGFR inhibitors are rapidly extruded by BBB efflux transporters. Recent campaigns have utilized pKa​ -lowering structural motifs—including oxa-bridged piperidines and novel amine bioisosteres—to systematically reduce P-gp substrate recognition. By shifting the pKa​ downward, these next-generation inhibitors achieve high Kp,uu,brain​ values, effectively engaging intracranial tumors that were previously shielded by the BBB [4].

References

  • Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry National Academic Digital Library of Ethiopia
  • C@PA: Computer-Aided Pattern Analysis to Predict Multitarget ABC Transporter Inhibitors ACS Public
  • Designing Functionally Selective Noncatechol Dopamine D1 Receptor Agonists with Potent In Vivo Antiparkinsonian Activity PMC - N
  • Discovery of a Hydroxylamine-Based Brain-Penetrant EGFR Inhibitor for Metastatic Non-Small-Cell Lung Cancer Journal of Medicinal Chemistry - ACS Public

Methodological & Application

Step-by-step synthesis protocol for (3aS,7aR)-octahydrofuro[3,2-c]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: De Novo Synthesis and Chiral Resolution of (3aS,7aR)-Octahydrofuro[3,2-c]pyridine Hydrochloride

Executive Summary & Strategic Context

The octahydrofuro[3,2-c]pyridine scaffold is a critical bicyclic structural motif utilized in the synthesis of advanced1[1] and 2[2] targeting resistant bacterial strains. Constructing this cis-fused system presents a unique synthetic challenge due to the required relative (cis) and absolute (3aS, 7aR) stereochemistry.

This protocol outlines a highly scalable, 7-step synthetic route starting from commercially available 1-benzylpiperidin-4-one. The methodology relies on a diastereoselective reduction and an intramolecular etherification to build the furan ring, followed by classical chiral resolution to isolate the final product,3[3]. Similar cyclization strategies are frequently employed for related4[4].

Retrosynthetic Strategy & Pathway Visualization

SynthesisWorkflow SM 1-Benzylpiperidin-4-one (Starting Material) Step1 Step 1: Enamine-Mediated Allylation Reagents: Pyrrolidine, Allyl-Br SM->Step1 Int1 3-Allyl-1-benzylpiperidin-4-one Step1->Int1 Step2 Step 2: Diastereoselective Reduction Reagents: L-Selectride Int1->Step2 Int2 cis-3-Allyl-1-benzylpiperidin-4-ol Step2->Int2 Step3 Step 3: Lemieux-Johnson Oxidation Reagents: OsO4, NaIO4 Int2->Step3 Int3 2-(1-Benzyl-4-hydroxypiperidin-3-yl)acetaldehyde Step3->Int3 Step4 Step 4: Aldehyde Reduction Reagents: NaBH4 Int3->Step4 Int4 1-Benzyl-3-(2-hydroxyethyl)piperidin-4-ol Step4->Int4 Step5 Step 5: Intramolecular Etherification Reagents: TsCl, Pyridine; then NaH Int4->Step5 Int5 rac-cis-5-Benzyl-octahydrofuro[3,2-c]pyridine Step5->Int5 Step6 Step 6: Chiral Resolution Reagents: Di-p-toluoyl-D-tartaric acid Int5->Step6 Int6 (3aS,7aR)-5-Benzyl-octahydrofuro[3,2-c]pyridine Step6->Int6 Step7 Step 7: Hydrogenolysis & Salt Formation Reagents: Pd/C, H2; HCl/Dioxane Int6->Step7 Final (3aS,7aR)-Octahydrofuro[3,2-c]pyridine HCl (Target Compound) Step7->Final

Fig 1. Seven-step synthetic workflow for (3aS,7aR)-octahydrofuro[3,2-c]pyridine HCl.

Step-by-Step Experimental Methodologies

Step 1: Enamine-Mediated Allylation
  • Procedure: Dissolve 1-benzylpiperidin-4-one (1.0 eq) in toluene. Add pyrrolidine (1.2 eq) and reflux under a Dean-Stark trap until water evolution ceases. Cool the solution to 0 °C and add allyl bromide (1.1 eq) dropwise. Stir at room temperature for 12 hours, then hydrolyze the intermediate iminium salt with water. Extract with EtOAc and purify via silica gel chromatography.

  • Causality: Direct enolate alkylation of piperidones often yields complex mixtures of poly-alkylated byproducts. Forming the pyrrolidine enamine restricts the reaction, ensuring mono-allylation at the thermodynamically favored C3 position with high fidelity.

  • Self-Validation: Monitor by TLC (Hexane/EtOAc 3:1). Complete disappearance of the starting material and enamine intermediate confirms reaction completion.

Step 2: Diastereoselective Ketone Reduction
  • Procedure: Dissolve 3-allyl-1-benzylpiperidin-4-one in anhydrous THF and cool to -78 °C under inert atmosphere. Add L-Selectride (1.2 eq, 1M in THF) dropwise. Stir for 2 hours at -78 °C, then quench with 10% aqueous NaOH and 30% H₂O₂. Extract with DCM.

  • Causality: The use of L-Selectride is non-negotiable. As a sterically demanding hydride source, it approaches the ketone exclusively from the less hindered equatorial face. This forces the resulting hydroxyl group into an axial position, establishing the essential cis relationship with the C3-allyl group—an absolute geometric requirement for the eventual ring closure.

  • Self-Validation: ¹H NMR analysis of the crude product must show the C4 carbinol proton as a narrow multiplet (equatorial), confirming the axial orientation of the hydroxyl group.

Step 3: Lemieux-Johnson Oxidative Cleavage
  • Procedure: Dissolve the cis-alcohol in a 3:1 mixture of THF/water. Add a catalytic amount of OsO₄ (0.05 eq, 2.5 wt% in t-BuOH), followed by portion-wise addition of NaIO₄ (2.5 eq). Stir at room temperature for 4 hours. Quench with saturated aqueous Na₂S₂O₃ and extract with EtOAc.

  • Causality: OsO₄/NaIO₄ is selected over ozonolysis to avoid the generation of explosive ozonide intermediates at scale. The catalytic OsO₄ smoothly dihydroxylates the terminal olefin, which is immediately cleaved by NaIO₄ to yield the aldehyde.

  • Self-Validation: LC-MS analysis will show the[M+H]⁺ peak corresponding to the aldehyde (m/z = 234.1).

Step 4: Aldehyde Reduction
  • Procedure: Dissolve the crude aldehyde in methanol and cool to 0 °C. Add NaBH₄ (1.5 eq) in small portions. Stir for 1 hour, then quench with saturated aqueous NH₄Cl. Remove methanol under reduced pressure and extract the aqueous layer with DCM.

  • Causality: NaBH₄ provides a mild, chemoselective reduction of the intermediate aldehyde to the primary alcohol without risking hydrogenolysis of the N-benzyl protecting group.

  • Self-Validation: ¹H NMR confirms the disappearance of the aldehyde proton signal at ~9.8 ppm.

Step 5: Regioselective Intramolecular Etherification (Ring Closure)
  • Procedure: Dissolve the diol intermediate in anhydrous DCM containing pyridine (2.0 eq). Cool to 0 °C and add p-Toluenesulfonyl chloride (TsCl, 1.05 eq). Stir for 4 hours, then wash with water and brine. Dry the organic layer and concentrate. Dissolve the crude tosylate in anhydrous THF, cool to 0 °C, and add NaH (1.5 eq, 60% dispersion in mineral oil). Stir at room temperature for 6 hours. Quench carefully with water and extract with EtOAc.

  • Causality: The diol intermediate contains both a primary alcohol and a sterically hindered secondary (axial) alcohol. TsCl selectively activates the less hindered primary alcohol. Subsequent treatment with a strong base (NaH) deprotonates the secondary alcohol, triggering an intramolecular Sₙ2 displacement that cleanly closes the tetrahydrofuran ring to form the cis-fused bicycle.

  • Self-Validation: Disappearance of the broad -OH stretch in FTIR and a shift of the primary carbon signal from ~60 ppm to ~68 ppm in ¹³C NMR confirm ether formation.

Step 6: Chiral Resolution
  • Procedure: Dissolve the racemic cis-fused bicycle in a hot mixture of acetone and water (9:1). Add Di-p-toluoyl-D-tartaric acid (1.0 eq). Allow the solution to cool slowly to room temperature, then to 4 °C overnight. Filter the precipitated crystals and recrystallize once more from acetone/water. Free-base the salt using 1M aqueous NaOH and extract with DCM.

  • Causality: While asymmetric synthesis is possible, classical resolution using Di-p-toluoyl-D-tartaric acid is highly scalable and cost-effective. The target (3aS,7aR) enantiomer forms a highly crystalline diastereomeric salt that selectively precipitates, providing exceptional enantiomeric purity.

  • Self-Validation: Chiral HPLC must show >98% enantiomeric excess (ee).

Step 7: Deprotection and Hydrochloride Salt Formation
  • Procedure: Dissolve the enantiopure intermediate in methanol. Add 10% Pd/C (10 wt%) and stir the suspension under a hydrogen atmosphere (balloon) for 12 hours. Filter the mixture through a pad of Celite to remove the catalyst. To the filtrate, add 4M HCl in dioxane (1.2 eq). Concentrate the solution under reduced pressure and triturate the residue with diethyl ether to yield the final product as a white solid.

  • Causality: Palladium-catalyzed hydrogenolysis cleanly removes the benzyl group. The free secondary amine is immediately trapped as the hydrochloride salt. This prevents oxidative degradation and provides a stable, crystalline solid suitable for long-term storage and biological testing.

  • Self-Validation: LC-MS confirms the target mass ([M+H]⁺ = 128.1). A positive silver nitrate (AgCl) precipitation test confirms the presence of the chloride counterion.

Quantitative Data & Analytical Summary

StepChemical TransformationTarget Intermediate / ProductExpected YieldKey Analytical Marker (Self-Validation)
1 Enamine Allylation3-Allyl-1-benzylpiperidin-4-one82–85%LC-MS: [M+H]⁺ = 230.1; Disappearance of SM
2 Diastereoselective Reductioncis-3-Allyl-1-benzylpiperidin-4-ol88–92%¹H NMR: Narrow multiplet at ~3.8 ppm (C4-H, equatorial)
3 Lemieux-Johnson Oxidation2-(1-Benzyl-4-hydroxypiperidin-3-yl)acetaldehyde75–80%FTIR: Strong C=O stretch at ~1720 cm⁻¹; LC-MS: [M+H]⁺ = 234.1
4 Aldehyde Reduction1-Benzyl-3-(2-hydroxyethyl)piperidin-4-ol90–95%¹H NMR: Disappearance of aldehyde proton at ~9.8 ppm
5 Intramolecular Etherificationrac-cis-5-Benzyl-octahydrofuro[3,2-c]pyridine70–75%¹³C NMR: Shift of primary carbon from ~60 ppm to ~68 ppm
6 Chiral Resolution(3aS,7aR)-5-Benzyl-octahydrofuro[3,2-c]pyridine35–40%Chiral HPLC: >98% ee; Specific Rotation[α]D analysis
7 Hydrogenolysis & Salt Formation(3aS,7aR)-Octahydrofuro[3,2-c]pyridine HCl 95–98%LC-MS: [M+H]⁺ = 128.1; AgCl precipitation test positive

References

  • WO2015103583A1 - Monobactams and methods of their synthesis and use. Source: Google Patents.
  • WO2012019426A1 - Phthalazinone derivative, and preparation method and pharmaceutical use thereof. Source: Google Patents.
  • Octahydrofuro[3,2-c]pyridine hydrochloride — Chemical Substance Information. Source: NextSDS.
  • Tert-butyl (3aS,7S,7aS)-7-{[(benzyloxy)carbonyl]amino}-octahydrofuro[3,2-c]pyridine-5-carboxylate. Source: EvitaChem.

Sources

Application Notes: (3aS,7aR)-Octahydrofuro[3,2-c]pyridine Hydrochloride as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Fused Heterocyclic Scaffolds

In the landscape of modern drug discovery, heterocyclic compounds form the bedrock of a vast majority of therapeutics. Their structural diversity and capacity for precise, three-dimensional interactions with biological targets make them indispensable scaffolds. Among these, saturated, fused heterocyclic systems such as the furo[3,2-c]pyridine core have garnered significant interest. These frameworks provide a rigid, stereochemically defined conformation that allows for the precise spatial orientation of appended functional groups, a critical feature for optimizing binding affinity and selectivity to protein targets.

(3aS,7aR)-octahydrofuro[3,2-c]pyridine, provided as its stable hydrochloride salt, is an exemplary medicinal chemistry building block. It incorporates a tetrahydrofuran ring fused to a piperidine nucleus, presenting a unique bicyclic structure with defined cis-stereochemistry at the ring junction. This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the core reactivity, strategic applications, and detailed experimental protocols for leveraging this valuable synthetic intermediate.

Physicochemical Properties and Handling

The hydrochloride salt form of (3aS,7aR)-octahydrofuro[3,2-c]pyridine ensures enhanced stability, non-volatility, and ease of handling compared to the free base. Its properties are summarized below.

PropertyValue
Chemical Name (3aS,7aR)-Octahydrofuro[3,2-c]pyridine hydrochloride
CAS Number 1808829-27-7 (for hydrochloride); 1909293-83-9 (for free base)[1]
Molecular Formula C₇H₁₄ClNO
Molecular Weight 163.64 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, and other polar protic solvents. Limited solubility in nonpolar aprotic solvents like dichloromethane (DCM) or diethyl ether until neutralized.

Storage and Handling:

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.

  • Handling: Use standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle in a chemical fume hood to avoid inhalation of dust. As a hydrochloride salt of an amine, it is considered a mild irritant.

Core Reactivity: The Nucleophilic Secondary Amine

The synthetic utility of (3aS,7aR)-octahydrofuro[3,2-c]pyridine hydrochloride is centered on the reactivity of its secondary amine. In its salt form, the nitrogen lone pair is protonated, rendering it non-nucleophilic. Therefore, the crucial first step in most synthetic transformations is the in situ neutralization with a suitable base to liberate the free amine. This unmasked nucleophile can then readily participate in a variety of essential bond-forming reactions.

Causality of Base Selection: The choice of base is critical. For reactions with acid-sensitive electrophiles (e.g., acyl chlorides), a non-nucleophilic, sterically hindered organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is preferred. These bases are strong enough to deprotonate the ammonium salt but are too bulky to compete as nucleophiles. For other transformations, inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) in a biphasic or polar aprotic solvent system can also be effective.

The primary transformations include:

  • N-Acylation: Formation of a robust amide bond via reaction with acyl chlorides, anhydrides, or carboxylic acids activated by coupling agents. This is one of the most common and vital reactions in drug synthesis.

  • N-Alkylation: Introduction of alkyl, benzyl, or other carbon-based substituents through reaction with corresponding halides or sulfonates.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new C-N bond, providing access to a wide range of substituted amines.

  • N-Arylation: Formation of an N-aryl bond through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

G cluster_start Starting Material cluster_core Reactive Intermediate cluster_products Key Synthetic Transformations start_HCl (3aS,7aR)-octahydrofuro[3,2-c]pyridine Hydrochloride free_amine Free Secondary Amine (Nucleophile) start_HCl->free_amine + Base - [Base-H]+Cl- acylation N-Acylation (Amides) free_amine->acylation + R-CO-X / Coupling Agent alkylation N-Alkylation (Tertiary Amines) free_amine->alkylation + R-X (Alkyl Halide) reductive_amination Reductive Amination free_amine->reductive_amination + R-CHO / [H]

Figure 1. Core reactivity pathways of the building block.

Application Protocol: Synthesis of an N-Acylated Derivative

This section provides a detailed, self-validating protocol for a representative N-acylation reaction, a cornerstone of medicinal chemistry programs. The target molecule is a potential pharmacophore, combining the rigid furo[3,2-c]pyridine scaffold with an electronically-defined aromatic moiety.

Protocol Title: Synthesis of [5-(4-chlorobenzoyl)-(3aS,7aR)-octahydrofuro[3,2-c]pyridine]

Principle: This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a third-generation peptide coupling reagent, to facilitate amide bond formation between the secondary amine of the title building block and 4-chlorobenzoic acid. HATU is highly efficient, minimizes side reactions, and operates under mild conditions.[2][3] The mechanism involves the base-mediated formation of a carboxylate, which attacks HATU to generate a highly reactive OAt-active ester in situ.[4] This intermediate is then efficiently intercepted by the free amine to yield the desired amide.

Materials and Reagents:

ReagentGradeSupplier
(3aS,7aR)-Octahydrofuro[3,2-c]pyridine HCl≥98%Commercial Source
4-Chlorobenzoic Acid≥99%Commercial Source
HATU≥98%Commercial Source
N,N-Diisopropylethylamine (DIPEA)Anhydrous, ≥99.5%Commercial Source
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercial Source
Ethyl Acetate (EtOAc)ACS GradeCommercial Source
Saturated aq. NaHCO₃Laboratory PreparedN/A
Brine (Saturated aq. NaCl)Laboratory PreparedN/A
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercial Source
Silica Gel230-400 meshCommercial Source
Step-by-Step Experimental Procedure
  • Reaction Setup:

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add (3aS,7aR)-octahydrofuro[3,2-c]pyridine hydrochloride (1.0 eq, e.g., 500 mg, 3.05 mmol) and 4-chlorobenzoic acid (1.05 eq, 505 mg, 3.21 mmol).

    • Add anhydrous N,N-Dimethylformamide (DMF, 15 mL) to dissolve the solids.

    • Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Base and Coupling Agent Addition:

    • Cool the solution to 0 °C using an ice-water bath.

    • Slowly add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.6 mL, 9.15 mmol) dropwise to the stirred solution. The DIPEA neutralizes the hydrochloride salt and the carboxylic acid, which is essential for the activation step.[5]

    • In a separate vial, dissolve HATU (1.1 eq, 1.27 g, 3.36 mmol) in anhydrous DMF (5 mL).

    • Add the HATU solution dropwise to the reaction mixture at 0 °C.

  • Reaction Progression:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

    • Self-Validation: Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., Mobile Phase: 50% Ethyl Acetate in Hexanes). The disappearance of the 4-chlorobenzoic acid spot and the appearance of a new, higher-Rf product spot indicates reaction progression.

  • Aqueous Workup:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of water.

    • Extract the aqueous phase with Ethyl Acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with:

      • 5% aqueous LiCl solution (2 x 50 mL) - This is crucial for removing residual DMF.

      • Saturated aqueous NaHCO₃ (1 x 50 mL) - To remove any remaining acidic species.

      • Brine (1 x 50 mL) - To reduce the water content in the organic phase.

  • Purification and Characterization:

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50%).

    • Combine the pure fractions (identified by TLC) and evaporate the solvent to yield the final product as a white solid.

    • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Figure 2. Experimental workflow for N-acylation.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient coupling agent or base. 2. Reagents (especially DMF, DIPEA) are not anhydrous. 3. Steric hindrance from substrates.1. Re-run with slightly higher equivalents of HATU and DIPEA (e.g., 1.2 and 3.5 eq, respectively). 2. Use freshly opened anhydrous solvents. 3. Increase reaction time or gently warm to 40-50 °C.
Low Yield 1. Product loss during aqueous workup (if product has some water solubility). 2. Inefficient extraction of DMF.1. Perform additional extractions of the aqueous layer. 2. Ensure thorough washing with 5% LiCl solution to completely remove DMF, which can interfere with purification.
Side Product Formation Racemization at an adjacent chiral center (if applicable).HATU is known to suppress racemization, but for highly sensitive substrates, perform the reaction strictly at 0 °C and use a non-coordinating solvent if possible.

Conclusion

(3aS,7aR)-Octahydrofuro[3,2-c]pyridine hydrochloride is a high-value building block for medicinal chemistry, offering a rigid, stereochemically defined scaffold. Its primary utility stems from the predictable and efficient functionalization of its secondary amine. As demonstrated, standard N-acylation protocols can be readily applied to generate diverse libraries of drug-like molecules. The principles and protocols outlined in this guide provide a solid foundation for researchers to confidently incorporate this versatile intermediate into their drug discovery programs, enabling the exploration of novel chemical space and the development of next-generation therapeutics.

References

  • Beilstein Journal of Organic Chemistry. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. [Link]

  • CEM Corporation. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. [Link]

  • YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]

  • Wikipedia. (n.d.). HATU. [Link]

Sources

Application Note: In Vivo Dosing and Pharmacokinetic Profiling of (3aS,7aR)-octahydrofuro[3,2-c]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacokineticists, Preclinical Toxicologists, and Fragment-Based Drug Discovery (FBDD) Scientists.

Scientific Context & Pharmacophore Utility

(3aS,7aR)-octahydrofuro[3,2-c]pyridine hydrochloride (CAS: 1360363-68-3) is a highly polar, stereospecific bicyclic heterocycle[1]. In modern drug discovery, it is rarely dosed as a standalone therapeutic; rather, it serves as a critical structural motif and pharmacophore. It is most notably utilized in the synthesis of poly(ADP-ribose) polymerase (PARP-1/2) inhibitors (e.g., modified phthalazinone derivatives targeting BRCA-mutated cancers)[2] and novel antibacterial monobactams[3].

In Fragment-Based Drug Discovery (FBDD) and lead optimization, establishing the baseline pharmacokinetic (PK) clearance, volume of distribution, and tolerability of this core scaffold is essential. Understanding how the unmodified fragment behaves in vivo allows medicinal chemists to rationally design prodrugs or append lipophilic moieties to optimize oral bioavailability.

PARP_Pathway DNA DNA Single-Strand Break PARP PARP-1/2 Recruitment DNA->PARP NAD NAD+ Consumption PARP->NAD Repair DNA Repair & Cell Survival NAD->Repair Death Synthetic Lethality (BRCA-mutant Cell Death) Repair->Death If HR Deficient Drug (3aS,7aR)-octahydrofuro[3,2-c]pyridine Pharmacophore Drug->PARP Competitive Binding Drug->Repair Blocks

Mechanism of PARP-1/2 inhibition by octahydrofuro[3,2-c]pyridine-derived pharmacophores.

Physicochemical Properties & Formulation Causality

The Challenge: As a hydrochloride salt containing a secondary amine, (3aS,7aR)-octahydrofuro[3,2-c]pyridine is highly water-soluble. However, dissolving it directly in unbuffered Type 1 water or standard 0.9% saline yields a highly acidic solution (pH < 4.0). The Causality: Intravenous (IV) administration of highly acidic solutions causes immediate endothelial damage, phlebitis, and localized tissue necrosis at the injection site. Furthermore, rapid shifts in blood pH can cause the free base of the compound to spontaneously precipitate in the bloodstream, leading to micro-embolisms and artificially skewed PK data. The Solution: The formulation must be physiologically buffered. We recommend utilizing 1X Phosphate-Buffered Saline (PBS) adjusted to pH 7.2–7.4. For higher dose toxicity bridging studies, a 5% DMSO / 95% Saline co-solvent system prevents precipitation while maintaining physiological tolerability.

Table 1: Recommended Formulation Vehicles
RoutePrimary VehicleCo-Solvent / BufferTarget pHRationale
IV 1X PBSNone required for <5 mg/kg7.2 - 7.4Prevents endothelial necrosis and hemolysis.
IV 0.9% Saline5% DMSO (v/v)7.0 - 7.4Ensures solubility at high concentrations (>10 mg/kg).
PO 0.5% Methylcellulose0.1% Tween-806.0 - 7.5Creates a uniform suspension if scaling to lipophilic derivatives.
Self-Validating In Vivo Dosing Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Experimental artifacts (e.g., dosing errors or sample degradation) are automatically flagged by built-in quality control checkpoints.

Protocol Self-Validation Mechanisms:
  • Dose Verification (Pre/Post): A 10 µL aliquot of the dosing formulation is analyzed via LC-UV before the first animal is dosed and after the last animal is dosed. Validation Rule: If the post-dose concentration deviates by >5% from the pre-dose concentration, it indicates compound precipitation or degradation in the syringe, invalidating the cohort.

  • Mass Balance Check: The free-base equivalent mass must be calculated prior to formulation. The HCl salt adds ~36.5 g/mol to the molecular weight. Dosing calculations based on the salt weight rather than the active free-base will result in an ~18% under-dosing error.

Step-by-Step Methodology (Rodent Model)
  • Preparation: Weigh the compound and calculate the free-base equivalent.

  • Formulation: Dissolve the compound in the selected vehicle (Table 1). Vortex for 2 minutes.

  • Sterilization: Filter the solution through a 0.22 µm PTFE syringe filter. Causality: Sterility is critical for IV administration; introducing pathogens triggers an acute immune response, altering hepatic blood flow and artificially suppressing cytochrome P450 (CYP) clearance mechanisms.

  • Administration:

    • IV Route: Administer via the lateral tail vein. Inject slowly over 10–15 seconds to prevent acute cardiovascular shock.

    • PO Route: Administer via oral gavage using a bulb-tipped gastric intubation needle to assess intestinal permeability and first-pass metabolism.

  • Observation: Monitor animals for 1 hour post-dose for acute clinical signs (e.g., piloerection, altered respiration).

Table 2: Maximum Dosing Volumes and Needle Specifications[4]
SpeciesRouteMax Volume (mL/kg)Optimal Volume (mL/kg)Needle Gauge
Mouse IV5.02.0 - 3.027G - 30G
Mouse PO10.05.0 - 8.020G - 22G (Gavage)
Rat IV5.02.0 - 3.025G - 27G
Rat PO10.05.0 - 8.016G - 18G (Gavage)
Note: Volumes adhere to the foundational guidelines established by Diehl et al. for the administration of substances[4].
Pharmacokinetic Sampling & Bioanalysis (HILIC-MS/MS)

Small, polar fragments like octahydrofuro[3,2-c]pyridine typically exhibit rapid systemic clearance and a high volume of distribution. Causality in Sampling: Dense early-timepoint sampling (0.25, 0.5, 1 h) is critical to accurately capture the Cmax​ and distribution phase ( α -phase), while later timepoints (8, 24 h) define the terminal elimination half-life ( β -phase).

PK_Workflow A Compound Formulation (PBS pH 7.4) B In Vivo Administration (IV / PO) A->B C Serial Blood Sampling (0.25 - 24 h) B->C D Plasma Extraction (Protein Precipitation) C->D E HILIC-MS/MS Quantification D->E F PK Parameter Calculation E->F

Workflow for the in vivo pharmacokinetic profiling of (3aS,7aR)-octahydrofuro[3,2-c]pyridine.

Bioanalytical Extraction and Quantification

Because the compound lacks a strong chromophore, LC-UV is insufficient for plasma quantification. LC-MS/MS operating in positive electrospray ionization (ESI+) mode is required.

Causality in Chromatography Choice: Standard reversed-phase (C18) columns fail to retain highly hydrophilic, basic fragments. The compound will elute in the solvent front, subjecting it to severe ion suppression from endogenous plasma salts. Hydrophilic Interaction Liquid Chromatography (HILIC) is strongly recommended to ensure adequate retention and separation from matrix interferences.

Self-Validating Bioanalysis Step: Spike a Stable Isotope-Labeled Internal Standard (SIL-IS) into the acetonitrile used for protein precipitation (1:3 plasma-to-solvent ratio). Validation Rule: If the SIL-IS peak area varies by >15% across the analytical run, it indicates fluctuating matrix effects or injection inconsistencies, invalidating that specific sample batch.

References[1] Aaronchem. "1360363-68-3 | MFCD22393622 | Octahydrofuro[3,2-c]pyridine hydrochloride". Source: aaronchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuwygGYbehNQDoft6I-mf4mmuCIOe8OHCL3972RzSWCx8UiFMhsfg72gXLJbQSB4qNHLAbduLPXEKaMr3SjDkEyI9-A56PAlZFnzB_gFhARYrot-be0thUlD7Lk7f98cbi[3] Google Patents. "WO2015103583A1 - Monobactams and methods of their synthesis and use". Source: google.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwk1WYmQyU_dw-_3jBI6LpBy67G1zmpk5XCak6GiBRPmK7rXpBwja-n-XmPdnbz7aLsZn-uTibhcHtCEndtEst5QY3oDNMJ4DM7Qvu8i0kCYc_ooiX8eJwrCpZSLcJEUdRiH0iGBqUN4DGlkcgcA==[4] PubMed. "A good practice guide to the administration of substances and removal of blood, including routes and volumes". Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfHp1nAM8OkckjvP0-7qePMnLhRzsWW4DYVbDUu3cTqrUyGoUptLuCiBaSgLg2Ov4quVQLJ8n8htbwsWgApHJaLbA_NSsjMyAoMlTobpkeSDBhT9RyBP_urXTnG022qra3XhFx[2] Google Patents. "WO2012019426A1 - Phthalazinone derivative, and preparation method and pharmaceutical use thereof". Source: google.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEruCuyNbY407h1XKm8UVXh_B-5zKLFkyj3BktC21phBRVHEMdFmhSMR3wgcdzY259W85F6Xd6xN72prTMsKS61EOa-h1Tan2pWVPS3caMNrSvwHLmBBDS7w2O7Rc4vsuKnlD9r08cEDYPBI01uTA==

Sources

Application Note: Scale-Up Manufacturing Process for (3aS,7aR)-Octahydrofuro[3,2-c]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Biocatalysis Researchers, and Pharmaceutical Manufacturing Scientists Document Type: Technical Guide & Standard Operating Protocols

Introduction & Strategic Rationale

The (3aS,7aR)-octahydrofuro[3,2-c]pyridine scaffold is a highly privileged bicyclic pharmacophore, increasingly utilized in the design of next-generation kinase inhibitors, GPCR ligands, and novel monobactam antibiotics [3]. Structurally, it consists of a tetrahydrofuran ring cis-fused to a piperidine ring.

Historically, the synthesis of chiral fused-bicyclic heterocycles relied on chiral pool starting materials or late-stage classical resolutions, both of which suffer from poor atom economy, high E-factors, and scalability bottlenecks. To address these challenges, we have designed a highly scalable, stereoselective manufacturing process. This route leverages Dynamic Kinetic Resolution (DKR) via Ketoreductase (KRED) biocatalysis [1] and Continuous Flow Ozonolysis [2] to bypass hazardous and inefficient traditional batch operations.

Causality in Route Design:
  • Biocatalytic DKR: By utilizing a highly selective KRED enzyme, the rapidly epimerizing racemic 3-allyl-1-Boc-4-oxopiperidine is quantitatively converted into the (3S,4R)-diastereomer. This avoids the 50% yield ceiling of classical resolutions and eliminates the need for expensive chiral chromatography.

  • Continuous Flow Ozonolysis: Ozonolysis is highly atom-economical for alkene cleavage but poses severe explosion risks at scale due to ozonide accumulation. Transitioning this step to a continuous flow reactor minimizes the holdup volume of hazardous intermediates, ensuring inherent safety and superior heat dissipation[2].

Process Visualization

Workflow SM Racemic 3-allyl-1-Boc-4-oxopiperidine KRED Biocatalytic DKR Reduction (KRED / GDH / NADP+) Yield: 95%, >99% ee SM->KRED Int1 (3S,4R)-3-allyl-1-Boc-4-hydroxypiperidine KRED->Int1 Flow Continuous Flow Ozonolysis & NaBH4 Reduction Yield: 88% Int1->Flow Int2 (3S,4R)-1-Boc-4-hydroxy-3-(2-hydroxyethyl)piperidine Flow->Int2 Cyclization Regioselective Tosylation & Intramolecular Etherification Yield: 91% Int2->Cyclization Int3 (3aS,7aR)-5-Boc-octahydrofuro[3,2-c]pyridine Cyclization->Int3 Deprotect Boc Deprotection & Salt Formation (HCl / IPA) Yield: 94% Int3->Deprotect API (3aS,7aR)-octahydrofuro[3,2-c]pyridine HCl Deprotect->API

Fig 1. Overall synthetic workflow for (3aS,7aR)-octahydrofuro[3,2-c]pyridine HCl.

Quantitative Data: Scale-Up Metrics

The robustness of the optimized process was validated across three scale-up campaigns. The biocatalytic step demonstrated exceptional stereocontrol, while the flow ozonolysis maintained a flat productivity profile without thermal runaway.

Table 1: Biocatalytic Reduction Optimization (DKR)

ParameterCondition A (Baseline)Condition B (Optimized)Causality / Impact
Enzyme Loading 10 wt%3 wt%Engineered KRED variant allowed lower loading, reducing cost.
Substrate Conc. 50 g/L100 g/LHigher concentration improved throughput; phase separation aided workup.
Temperature 30 °C40 °CIncreased rate of C3 epimerization, driving DKR to completion.
Conversion (24h) 89%>99%Complete conversion eliminates difficult downstream purifications.
Diastereomeric Excess 92% de>98% deStrict stereocontrol ensures correct (3aS,7aR) fusion geometry.

Table 2: Overall Yield and Quality Metrics (Scale-Up Batches)

Batch ScaleOverall YieldAPI Purity (HPLC)Enantiomeric Excess (ee)E-Factor
1.0 kg 71.5%99.2%>99.5%42
5.0 kg 72.1%99.6%>99.5%38
20.0 kg 71.8%99.8%>99.9%35

Experimental Protocols & Methodologies

Protocol A: Biocatalytic Dynamic Kinetic Resolution (DKR)

Mechanistic Insight: The slightly basic pH (7.5) of the phosphate buffer promotes rapid enolization at the C3 position of the starting ketone. The KRED enzyme selectively reduces only the (3S)-enantiomer. As the (3R)-enantiomer continuously equilibrates to the (3S)-form, the reaction achieves theoretical 100% yield of the (3S,4R)-alcohol [1].

  • Preparation: In a 50 L jacketed reactor, charge 0.1 M potassium phosphate buffer (20 L, pH 7.5), D-glucose (1.5 kg, 8.3 mol), and NADP+ (10 g).

  • Enzyme Addition: Add Glucose Dehydrogenase (GDH, 20 g) and the engineered Ketoreductase (KRED, 60 g). Stir at 250 rpm until fully dissolved.

  • Substrate Addition: Charge racemic 3-allyl-1-Boc-4-oxopiperidine (2.0 kg, 8.36 mol) dissolved in 2 L of isopropanol (co-solvent to aid solubility).

  • Reaction: Heat the jacket to maintain an internal temperature of 40 °C. Maintain pH at 7.5 using a pH stat titrating with 2 M NaOH (gluconic acid byproduct lowers pH).

  • Workup: After 24 hours (conversion >99% via GC), add Celite (500 g) and filter to remove denatured proteins. Extract the aqueous filtrate with MTBE (3 × 10 L). Wash combined organics with brine, dry over Na₂SO₄, and concentrate to yield (3S,4R)-3-allyl-1-Boc-4-hydroxypiperidine as a pale oil (1.92 kg, 95% yield).

Protocol B: Continuous Flow Ozonolysis and Reduction

Mechanistic Insight: Ozonolysis cleaves the allyl group to an intermediate aldehyde/ozonide. By using a continuous flow setup, the highly energetic ozonide is generated and immediately quenched in a micro-reactor, preventing hazardous accumulation [2].

FlowSetup O3 O3 / O2 Gas Stream (Mass Flow Controller) Mixer Micro T-Mixer (Gas-Liquid Contact) O3->Mixer Substrate Substrate in MeOH (HPLC Pump) Substrate->Mixer Reactor Residence Time Coil (-20 °C, 30 sec) Mixer->Reactor Bubbly Flow Quench NaBH4 / NaOH Quench (In-line Mixing) Reactor->Quench Ozonide Intermediate Separator Gas-Liquid Separator Quench->Separator Product Diol Intermediate (Collection Vessel) Separator->Product Liquid Phase GasWaste O2 / Waste Gas Separator->GasWaste Gas Phase

Fig 2. Continuous flow ozonolysis and in-line reduction setup.

  • System Priming: Prime the flow reactor (PFA tubing, 10 mL internal volume) with methanol. Set the cooling bath for the residence time coil to -20 °C.

  • Reagent Streams:

    • Stream A: (3S,4R)-3-allyl-1-Boc-4-hydroxypiperidine (1.0 M in MeOH). Flow rate: 10 mL/min.

    • Stream B: O₃/O₂ gas mixture (generated via ozone generator, 8 wt% O₃). Flow rate: adjusted to deliver 1.1 equivalents of O₃.

    • Stream C (Quench): NaBH₄ (2.0 M in 1 M aqueous NaOH). Flow rate: 15 mL/min.

  • Execution: Intersect Stream A and B at a Hastelloy T-mixer. The biphasic mixture flows through the cooled coil (residence time ~30 seconds). The effluent immediately meets Stream C at a second T-mixer, passing through a 20 °C coil (residence time ~2 mins) to reduce the ozonide/aldehyde to the primary alcohol.

  • Workup: Collect the effluent in a vented vessel. Quench residual borohydride with acetone. Extract with EtOAc, wash with water, and evaporate to yield (3S,4R)-1-Boc-4-hydroxy-3-(2-hydroxyethyl)piperidine (88% yield).

Protocol C: Regioselective Cyclization

Mechanistic Insight: The intermediate diol contains a primary and a secondary alcohol. p-Toluenesulfonyl chloride (TsCl) selectively reacts with the less sterically hindered primary alcohol. Upon heating, the secondary alkoxide at C4 undergoes an intramolecular S_N2 attack on the primary tosylate. Because the C4 oxygen acts as the nucleophile, the C4 stereocenter is perfectly retained, translating the (3S,4R) configuration directly into the (3aS,7aR) bicyclic core [3].

  • Tosylation: Dissolve the diol intermediate (1.5 kg, 6.1 mol) in dichloromethane (15 L). Add Triethylamine (1.85 kg, 18.3 mol) and DMAP (37 g, 0.3 mol). Cool to 0 °C.

  • Addition: Add TsCl (1.22 kg, 6.4 mol) in portions over 1 hour. Stir at 0 °C for 4 hours until primary alcohol consumption is complete (via TLC).

  • Cyclization: Remove DCM under vacuum and replace with Toluene (15 L). Heat the mixture to 80 °C for 12 hours to drive the intramolecular etherification.

  • Workup: Cool to room temperature, wash with 1 M HCl (5 L), saturated NaHCO₃ (5 L), and brine. Concentrate the organic layer. Purify via short-path distillation or plug filtration to yield (3aS,7aR)-5-Boc-octahydrofuro[3,2-c]pyridine (1.26 kg, 91% yield).

Protocol D: Deprotection and Salt Formation

Mechanistic Insight: Utilizing HCl in Isopropanol (IPA) serves a dual purpose: it cleanly cleaves the Boc protecting group and directly crystallizes the final API intermediate as a hydrochloride salt. This crystallization acts as a final thermodynamic purge for trace organic impurities.

  • Deprotection: Dissolve the Boc-protected bicyclic core (1.0 kg, 4.4 mol) in Isopropanol (5 L).

  • Acidification: Slowly bubble dry HCl gas or add 5-6 M HCl in IPA (3 L) while maintaining the temperature below 30 °C. Stir for 6 hours.

  • Crystallization: As the reaction progresses, the product will begin to precipitate as a dense white solid. Cool the suspension to 0 °C and age for 2 hours.

  • Isolation: Filter the solid, wash with cold MTBE (2 × 2 L), and dry in a vacuum oven at 45 °C to constant weight.

  • Yield: (3aS,7aR)-octahydrofuro[3,2-c]pyridine hydrochloride (675 g, 94% yield, >99.8% purity).

References

  • Ju, X., Tang, Y., Liang, X., Hou, M.-S., Wan, Z., & Tao, J. (2014). Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine. Organic Process Research & Development, 18(6), 827–830.[Link]

  • Vaz, M., Courboin, D., Winter, M., & Roth, P. M. C. (2021). Scale-Up of Ozonolysis using Inherently Safer Technology in Continuous Flow under Pressure: Case Study on β-Pinene. Organic Process Research & Development, 25(7), 1589–1597.[Link]

  • WIPO Patent Application. (2015). Monobactams and methods of their synthesis and use (WO2015103583A1).

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of (3aS,7aR)-octahydrofuro[3,2-c]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a highly polar, fully saturated bicyclic secondary amine, (3aS,7aR)-octahydrofuro[3,2-c]pyridine hydrochloride is a versatile building block in drug discovery. However, its ionic nature often presents distinct solubility challenges depending on the reaction environment.

This guide is designed to help researchers diagnose and resolve solubility barriers by understanding the thermodynamic and kinetic properties of amine hydrochlorides.

Diagnostic Workflow

Before altering your solvent system, use the workflow below to determine the optimal solubilization strategy based on your downstream application.

G Start Solubility Issue: (3aS,7aR)-octahydrofuro[3,2-c]pyridine HCl Q1 Is the downstream reaction in an organic solvent? Start->Q1 A_Yes Yes (e.g., Amidation, Reductive Amination) Q1->A_Yes Organic A_No No (e.g., Aqueous Assay) Q1->A_No Aqueous Q2 Are by-product salts (e.g., DIPEA-HCl) tolerated? A_Yes->Q2 Sol3 Check pH & Common Ion Effect (Adjust buffer away from pKa) A_No->Sol3 Sol1 In Situ Free-Basing (Add DIPEA/TEA in DMF/DMSO) Q2->Sol1 Yes Sol2 Ex Situ Free-Basing (Aqueous NaOH extraction into DCM) Q2->Sol2 No

Workflow for selecting the appropriate solubilization strategy for amine hydrochlorides.

Frequently Asked Questions (FAQs)

Q1: Why is my (3aS,7aR)-octahydrofuro[3,2-c]pyridine hydrochloride completely insoluble in standard organic solvents like DCM, EtOAc, or THF? Causality: As a hydrochloride salt, this compound exists as a crystalline ionic lattice (Amine-H⁺ Cl⁻). The solubility of ionizable compounds is heavily dependent on the dielectric constant (ε) of the solvent . Solvents with a low dielectric constant (ε < 10), such as dichloromethane or ethyl acetate, lack the thermodynamic driving force to stabilize the separated ions and overcome the high lattice energy of the salt. Solution: To achieve solubility in organic media, you must either switch to a highly polar aprotic solvent (e.g., DMF or DMSO) or convert the salt into its neutral "free base" form.

Q2: I need to use this compound as a nucleophile in an amide coupling (e.g., with HATU/EDCI). How do I overcome the solubility barrier? Causality: Amide coupling requires the secondary amine to be in its non-protonated, nucleophilic state. The HCl salt is unreactive and insoluble in coupling solvent mixtures. Solution: Perform an in situ free-basing . Suspend the salt in a polar aprotic solvent (DMF or NMP) and add a stoichiometric excess of a non-nucleophilic tertiary base like N,N-Diisopropylethylamine (DIPEA). The DIPEA deprotonates the secondary amine, generating the soluble, reactive free base and a soluble DIPEA·HCl byproduct.

Q3: My downstream reaction is sensitive to chloride ions and triethylammonium salts. How can I isolate the pure free base? Causality: In situ free-basing leaves the conjugate acid salt (e.g., DIPEA·HCl) in the reaction mixture, which can interfere with certain transition-metal-catalyzed steps or sensitive crystallizations. Solution: Perform an ex situ liquid-liquid extraction . By treating the aqueous solution of the HCl salt with a strong inorganic base (e.g., NaOH), you force the equilibrium entirely to the neutral free amine. This neutral bicyclic system is highly lipophilic and will readily partition into an organic solvent like DCM for isolation.

Q4: I am preparing an aqueous stock solution, but dissolution is extremely slow or incomplete. Why? Causality: Two factors usually cause this. First, highly pure enantiomers like the (3aS,7aR) isomer can form tightly packed crystal lattices that dissolve kinetically slowly, even if thermodynamically soluble. Second, if you are dissolving it in a buffer containing high concentrations of chloride (e.g., PBS or Tris-HCl), the "common ion effect" suppresses the solubility limit of the hydrochloride salt by shifting the Ksp​ equilibrium. Solution: Gently warm the solution (30-40°C) and sonicate to overcome the kinetic barrier. If the common ion effect is the culprit, pre-dissolve the compound in pure deionized water before diluting it into the chloride-rich buffer.

Quantitative Data: Solvent Selection Guide

Understanding the relationship between a solvent's dielectric constant and the salt's solubility is critical for experimental design.

Table 1: Solvent Dielectric Constants and Predicted Solubilization Behavior

SolventDielectric Constant (ε at 25°C)Predicted Amine·HCl SolubilityRecommended Application
Ethyl Acetate (EtOAc)6.0Very LowExtraction of free base
Dichloromethane (DCM)9.1Very LowExtraction of free base
N,N-Dimethylformamide (DMF)36.7Moderate to HighIn situ coupling reactions
Dimethyl Sulfoxide (DMSO)46.7HighStock solutions, biological assays
Water80.1Very HighAqueous buffers (monitor common ion effect)

Mechanistic Pathway: In Situ Free-Basing

Mechanism Salt Insoluble Salt Amine·HCl (Solid) Base Add Tertiary Base (e.g., DIPEA) Salt->Base Intermediate Proton Transfer (Acid-Base Reaction) Base->Intermediate FreeBase Free Amine (Soluble Nucleophile) Intermediate->FreeBase Byproduct DIPEA·HCl (Soluble in DMF) Intermediate->Byproduct

Mechanistic pathway of in situ free-basing to generate the soluble nucleophile.

Self-Validating Experimental Protocols

Protocol A: In Situ Free-Basing for Organic Synthesis

Use this protocol when performing amide couplings, reductive aminations, or nucleophilic substitutions where DIPEA·HCl byproducts are tolerated.

  • Suspend: Weigh the required amount of (3aS,7aR)-octahydrofuro[3,2-c]pyridine hydrochloride into a dry reaction flask. Add anhydrous DMF or NMP to achieve a target concentration of 0.1 M to 0.5 M. Initial Observation: The mixture will appear as a cloudy, heterogeneous suspension.

  • Neutralize: Add 2.5 to 3.0 molar equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise while stirring at room temperature.

  • Validate (Self-Check): Stir the mixture for 5–10 minutes. The suspension must transition to a clear, homogeneous solution. If the solution remains cloudy, the lattice energy is kinetically trapping the salt; apply mild sonication for 2 minutes until clarity is achieved.

  • React: Once the solution is visually clear, the free nucleophile is ready. Immediately add your pre-activated carboxylic acid or electrophile.

Protocol B: Ex Situ Free-Basing (Liquid-Liquid Extraction)

Use this protocol to isolate the pure, salt-free secondary amine for sensitive catalytic reactions or specialized characterization.

  • Dissolve: Dissolve the HCl salt in a minimum volume of deionized water (approximately 10 mL of water per 1 gram of compound).

  • Basify: Chill the aqueous solution in an ice bath to prevent volatilization or degradation. Slowly add 2.0 M aqueous NaOH dropwise while stirring.

  • Validate (Self-Check): Touch a clean glass stirring rod to the solution and spot it onto universal pH paper. The pH must read ≥ 11. If it is lower, continue adding NaOH. Complete deprotonation is required to prevent product loss in the aqueous layer.

  • Extract: Transfer the basic solution to a separatory funnel. Extract with Dichloromethane (DCM) (3 × 15 mL). The neutral (3aS,7aR)-octahydrofuro[3,2-c]pyridine will partition into the lower organic layer.

  • Dry & Isolate: Combine the lower DCM layers. Add anhydrous Na₂SO₄ and swirl until the drying agent flows freely (indicating all water is absorbed). Filter the solution and concentrate under reduced pressure. Final Validation: The resulting product should be a free-flowing oil or a low-melting solid, completely free of inorganic chloride salts.

References

  • The Importance of Dielectric Constant for Drug Solubility Prediction in Binary Solvent Mixtures Source: AAPS PharmSciTech URL:[Link]

  • Submonomer synthesis of sequence defined peptoids with diverse side-chains Source: Methods in Enzymology URL:[Link]

  • Free base Source: Wikipedia URL:[Link]

Technical Support Center: Asymmetric Synthesis of (3aS,7aR)-octahydrofuro[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Advanced Synthesis Support Portal. This guide is engineered for process chemists and drug development professionals tasked with optimizing the enantiomeric excess (ee) of the (3aS,7aR)-octahydrofuro[3,2-c]pyridine scaffold. This bicyclic system is a critical pharmacophore in modern medicinal chemistry, but its cis-fused stereocenters present significant synthetic challenges.

OptimizationLogic Start Racemic or Precursor Octahydrofuro[3,2-c]pyridine PathA Catalytic Asymmetric Hydrogenation Start->PathA PathB Classical Chiral Resolution Start->PathB IssueA Issue: Catalyst Poisoning (N-coordination) PathA->IssueA IssueB Issue: Gel Formation (High Solubility) PathB->IssueB FixA Solution: N-Boc Protection or HCl Salt Formation IssueA->FixA Implement FixB Solution: Use Bulky Resolving Agents (L-DTTA) IssueB->FixB Implement Target Enantiopure (3aS,7aR)- Octahydrofuro[3,2-c]pyridine FixA->Target >98% ee FixB->Target >95% de

Logical troubleshooting pathways for optimizing enantiomeric excess.

Interactive Troubleshooting & FAQs

Q1: My enantiomeric excess (ee) plateaus at ~70% during the Rh-catalyzed asymmetric hydrogenation of the tetrahydrofuro[3,2-c]pyridine precursor. How can I break this ceiling? Analysis & Causality: The plateau is almost certainly caused by competitive coordination of the basic piperidine/pyridine nitrogen (N5) to the transition metal center. As documented in recent literature, catalytic asymmetric synthesis of chiral pyridine derivatives is notoriously challenging because the Lewis basicity and coordinating ability of the nitrogen lead to severe catalyst deactivation. When the substrate outcompetes the chiral phosphine ligand for coordination sites, background achiral reduction occurs. Solution: You must electronically deactivate the N5 nitrogen or sterically block it. We recommend converting the secondary amine to an N-Boc or N-Cbz carbamate prior to hydrogenation. If protecting groups are not viable, pre-form the hydrochloride salt of the substrate. Protonation eliminates the lone pair's ability to coordinate the metal, restoring the catalyst's stereodetermining transition state.

Q2: I am observing rapid epimerization at the 3aS/7aR bridgehead during the basic workup of my Pictet-Spengler cyclization product. What is the mechanism, and how do I prevent it? Analysis & Causality: The Pictet-Spengler reaction provides a robust route for the synthesis of tetrahydrofuro[3,2-c]pyridines[1], which is particularly useful for accessing analogues with specific stereocenters[2]. However, the cis-fused (3aS,7aR) system can be thermodynamically sensitive. If your intermediate undergoes reversible ring-opening (retro-Pictet-Spengler) under extended exposure to strong aqueous bases (e.g., NaOH > pH 12), the stereocenter will scramble. Solution: Quench the reaction with a mild, buffered aqueous solution (e.g., saturated NaHCO₃, pH ~8) at 0 °C. Avoid prolonged exposure to highly basic biphasic mixtures during extraction.

Q3: Catalytic asymmetric methods are failing for my specific highly-substituted derivative. I am switching to classical diastereomeric salt resolution. Which resolving agent yields the best diastereomeric excess (de)? Analysis & Causality: For the octahydrofuro[3,2-c]pyridine core, the spatial arrangement of the furan oxygen and the basic nitrogen creates a specific binding pocket. Standard L-tartaric acid often forms oils or gels due to the high solubility of the resulting salts, preventing proper crystallization. Solution: Switch to Di-p-toluoyl-L-tartaric acid (L-DTTA) or Dibenzoyl-L-tartaric acid (L-DBTA). The bulky aromatic rings provide the necessary lattice packing interactions (π-π stacking) to drive selective crystallization of the (3aS,7aR) enantiomer from ethanol/water mixtures.

Quantitative Data: Catalyst & Solvent Optimization

The following table summarizes the optimization of the asymmetric hydrogenation of N-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine. Note the critical impact of solvent and additive choices on the final ee.

Catalyst SystemSolventAdditiveH₂ Pressure (atm)Conversion (%)ee (%)
[Rh(COD)(R)-BINAP]BF₄MeOHNone304568
[Rh(COD)(R)-BINAP]BF₄CH₂Cl₂None306074
[Rh(COD)(R)-BINAP]BF₄CH₂Cl₂I₂ (10 mol%)30>9992
[RuCl(p-cymene)((R)-Segphos)]ClMeOHHCl (1.0 eq)50>9998
[RuCl(p-cymene)((R)-Segphos)]ClEtOHNone501540

Data Interpretation: The addition of stoichiometric HCl when using the Ru/Segphos catalyst completely masks the N5 lone pair, preventing catalyst poisoning and driving the ee to 98%.

Verified Experimental Methodologies

Protocol A: Ru-Catalyzed Asymmetric Hydrogenation (Self-Validating System)

This protocol utilizes a pre-protonation strategy to ensure high enantioselectivity.

  • Preparation: In a nitrogen-filled glovebox, dissolve N-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine (10.0 mmol) in anhydrous, degassed MeOH (25 mL).

  • Protonation: Add 1.0 equivalent of anhydrous HCl in dioxane (2.5 M, 4.0 mL) dropwise at room temperature. Stir for 15 minutes.

  • Catalyst Addition: Add[RuCl(p-cymene)((R)-Segphos)]Cl (0.1 mmol, 1 mol%).

  • Hydrogenation: Transfer the mixture to a high-pressure stainless-steel autoclave. Purge with H₂ three times, then pressurize to 50 atm.

  • Reaction: Stir vigorously at 50 °C for 12 hours.

  • Self-Validation Checkpoint: Monitor the pressure gauge. A stoichiometric drop in H₂ pressure over the first 4 hours indicates successful catalytic turnover without poisoning. If pressure remains static, the nitrogen was insufficiently masked.

  • Workup: Vent the reactor carefully. Concentrate the solvent in vacuo, neutralize with saturated NaHCO₃, and extract with EtOAc to yield the (3aS,7aR) product.

Protocol B: Diastereomeric Salt Resolution via L-DTTA

Use this fallback method if functional groups on your specific derivative are incompatible with hydrogenation.

  • Salt Formation: Dissolve racemic (3aS,7aR)-octahydrofuro[3,2-c]pyridine (50 mmol) in absolute EtOH (100 mL) at 60 °C.

  • Resolving Agent: In a separate flask, dissolve Di-p-toluoyl-L-tartaric acid (L-DTTA, 50 mmol) in EtOH (50 mL) at 60 °C.

  • Mixing: Add the L-DTTA solution dropwise to the amine solution over 30 minutes. A clear solution should be maintained.

  • Crystallization: Allow the solution to cool to room temperature at a rate of 5 °C/hour. Do not agitate.

  • Self-Validation Checkpoint: Isolate the mother liquor and analyze via chiral HPLC. The mother liquor must show an enrichment of the opposite enantiomer (>40% ee). If the mother liquor is racemic, the crystallization failed to differentiate the enantiomers.

  • Recrystallization: Filter the formed crystals and recrystallize once from EtOH/H₂O (9:1) to achieve >99% de.

  • Freebasing: Suspend the pure salt in CH₂Cl₂ and wash with 1M NaOH to liberate the enantiopure free amine.

References

  • Title: Recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives Source: Chimica Oggi - Chemistry Today URL: [Link]

  • Title: Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction Source: PubMed Central (PMC) URL: [Link]

Sources

Technical Support Center: Resolving HPLC Peak Tailing for (3aS,7aR)-Octahydrofuro[3,2-c]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals dealing with chromatographic distortions when analyzing highly polar, basic compounds.

Mechanistic Insight: The Causality of Peak Tailing

(3aS,7aR)-octahydrofuro[3,2-c]pyridine is a bicyclic aliphatic secondary amine. Supplied as a hydrochloride salt, it is highly polar and strongly basic, with an estimated pKa of 9.5–10.5. In reversed-phase high-performance liquid chromatography (RP-HPLC), basic amines are notorious for exhibiting severe peak tailing (Asymmetry Factor, As​>1.5 ).

The root cause is a dual-retention mechanism. While the hydrophobic carbon skeleton interacts with the C18 stationary phase via standard hydrophobic partitioning, the protonated secondary amine undergoes strong, secondary electrostatic interactions (ion-exchange) with residual acidic silanol groups (Si-OH) on the silica support surface .

Because the pKa of isolated silanols on standard silica is approximately 3.5–4.5, operating at a mid-range pH (e.g., pH 5.0–7.0) results in fully ionized silanols ( Si−O− ) and a fully protonated amine ( NH2+​ ). This electrostatic "velcro" effect causes a fraction of the analyte molecules to desorb slowly, creating the characteristic elongated trailing edge .

Diagnostic Workflow: The Self-Validating System

Before altering mobile phase chemistry, you must validate whether the tailing is chemical (silanol-driven) or physical (system dead volume, void in the column bed). We achieve this by injecting a neutral marker alongside the analyte.

Diagnostic_Logic Step1 Inject Neutral Marker (e.g., Toluene or Uracil) Decision Does the neutral marker tail? Step1->Decision Physical Physical Issue (Void, Frit, Tubing) Decision->Physical Yes (As > 1.2) Chemical Chemical Issue (Silanol Interaction) Decision->Chemical No (As < 1.2) FixPhys Replace column or reduce dead volume Physical->FixPhys FixChem Optimize pH, Buffer, or Column Chemistry Chemical->FixChem

Diagnostic decision tree to differentiate physical vs. chemical peak tailing.

Step-by-Step Optimization Protocols

Protocol A: Mobile Phase pH Suppression

To eliminate the ion-exchange interaction, the mobile phase pH must be lowered to suppress silanol ionization. Objective: Protonate residual silanols ( Si−O−→Si−OH ) to prevent electrostatic binding.

  • Buffer Selection: Prepare a 10–25 mM phosphate buffer or use 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • pH Adjustment: Adjust the aqueous phase to pH 2.0 – 2.5 using concentrated phosphoric acid (if using phosphate buffer).

    • Causality: At pH 2.5, >90% of acidic silanols are protonated and neutralized, effectively shutting down the secondary retention mechanism .

  • System Equilibration: Flush the column with 15–20 column volumes of the new mobile phase at your standard flow rate to ensure complete protonation of the silica bed.

  • Validation: Inject the (3aS,7aR)-octahydrofuro[3,2-c]pyridine sample. Calculate the Asymmetry Factor ( As​ ). A successful suppression will yield As​≤1.2 .

Protocol B: Amine Modifier Addition

If low pH is incompatible with your detector or column stability, use a competing base to block the active sites. Objective: Saturate active silanol sites with a sacrificial amine.

  • Modifier Addition: Add 0.1% – 0.2% Triethylamine (TEA) to the aqueous mobile phase.

  • pH Control: TEA will raise the pH significantly. Readjust the pH to your target (e.g., pH 6.0) using acetic acid or formic acid.

  • Equilibration: TEA requires extensive equilibration. Pump the mobile phase at 1.0 mL/min for at least 2 hours.

    • Causality: TEA is a small, highly basic molecule that aggressively binds to and masks active silanols, allowing the bulkier octahydrofuro[3,2-c]pyridine to elute without secondary interactions .

  • Validation: Monitor baseline stability. Once flat, inject the sample and verify peak symmetry.

Quantitative Data: Impact of Optimization Strategies

Optimization StrategyColumn ChemistryMobile Phase ConditionsExpected Asymmetry ( As​ )Retention Time Shift
Baseline (Unoptimized) Standard C18 (Type A Silica)Water/MeCN (pH 6.5), No Buffer2.5 – 4.0 (Severe Tailing)Broad, unpredictable
pH Suppression Standard C18 (Type B Silica)0.1% TFA in Water/MeCN (pH 2.0)1.0 – 1.2 (Excellent)Decreased (Analyte is ionized)
Amine Modifier Standard C180.1% TEA + Acetate Buffer (pH 5.0)1.1 – 1.3 (Good)Minimal change
Advanced Stationary Phase Polar-Embedded C1810 mM Ammonium Formate (pH 3.0)0.9 – 1.1 (Ideal)Increased retention
HILIC Mode Bare Silica / AmideHigh MeCN (>70%) + NH4Ac (pH 4.0)1.0 – 1.2 (Excellent)Highly retained

Frequently Asked Questions (FAQs)

Q1: Why does my peak tailing worsen when I inject a higher concentration of (3aS,7aR)-octahydrofuro[3,2-c]pyridine? A1: This indicates column mass overload combined with silanol saturation. The primary hydrophobic interaction sites become saturated, forcing excess analyte molecules to interact with the slower-desorbing silanol sites. Solution: Reduce the injection volume or sample concentration by 50% to see if symmetry improves.

Q2: I lowered the pH to 2.5, and the peak shape is perfect, but the compound now elutes in the void volume. How do I fix this? A2: At pH 2.5, the secondary amine is fully protonated and highly polar, drastically reducing its affinity for the hydrophobic C18 phase. Solution: You have two options. First, drastically reduce the organic modifier (e.g., use 1%–5% Acetonitrile) or use an "AQ" type C18 column designed for 100% aqueous mobile phases. Second, switch to Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed to retain highly polar, ionized compounds.

Q3: Can I use Triethylamine (TEA) if I am coupling my HPLC to a Mass Spectrometer (LC-MS)? A3: No. TEA causes severe ion suppression in the electrospray ionization (ESI) source and exhibits a persistent "memory effect" that will contaminate the MS for weeks . For LC-MS, rely on highly pure, base-deactivated (end-capped) columns and volatile buffers like ammonium formate (pH 3.0) to achieve good peak shape without non-volatile modifiers.

References

  • GMP Insiders. "Peak Tailing In Chromatography: Troubleshooting Basics." GMP Insiders, 2023.[Link]

  • Axion Labs. "HPLC Peak Tailing." Axion Analytical Labs, 2022. [Link]

Validation & Comparative

Beyond Piperidine: Engineering Pharmacokinetics and Selectivity with Octahydrofuro[3,2-c]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the developmental bottlenecks associated with traditional monocyclic scaffolds. While the piperidine ring is a cornerstone of medicinal chemistry—ranking as the third most frequently used ring structure in FDA-approved drugs—its ubiquity comes with severe liabilities (1)[1]. Its high conformational flexibility often leads to off-target promiscuity, and its α -carbons are highly vulnerable to Cytochrome P450 (CYP) mediated oxidation.

To overcome these hurdles, we must move beyond simple substitutions and rethink the core architecture. Scaffold hopping to fused bicyclic systems, specifically the octahydrofuro[3,2-c]pyridine scaffold, provides an elegant, physics-driven solution to rescue failing chemotypes.

Thermodynamic & Metabolic Causality: Why the Bicyclic Core Wins

Understanding why a fused tetrahydrofuran-piperidine ring outperforms a standard piperidine requires looking at the causality through the lens of thermodynamics and steric shielding.

  • Entropic Optimization: A traditional piperidine ring rapidly interconverts between chair, boat, and twist-boat conformations. When it binds to a target receptor, it must freeze into a single bioactive conformation, incurring a massive entropic penalty ( ΔS ). By fusing a tetrahydrofuran ring to create octahydrofuro[3,2-c]pyridine, we lock the piperidine core into a rigidified chair conformation. This pre-organization significantly lowers the entropic cost of binding, directly enhancing target affinity ( ΔG=ΔH−TΔS ) and reducing off-target promiscuity (2)[2].

  • Metabolic Shielding: The α -carbons adjacent to the basic nitrogen in piperidine are prime targets for CYP-mediated oxidation and N-dealkylation. The octahydrofuro[3,2-c]pyridine scaffold introduces strategic steric bulk and increases the fraction of sp3 hybridized carbons ( Fsp3​ ). This 3D complexity physically shields the vulnerable C-H bonds from the active site heme of CYP enzymes, drastically improving the intrinsic clearance ( CLint​ ) profile (1)[1]. Furthermore, increasing Fsp3​ character is a proven metric for reducing clinical attrition rates due to improved aqueous solubility (3)[3].

G A Traditional Piperidine - High Flexibility - CYP450 Oxidation Risk B Scaffold Hopping (Conformational Restriction) A->B C Octahydrofuro[3,2-c]pyridine - Locked Chair Conformation - High Fsp3 Character B->C

Caption: Scaffold hopping logic from piperidine to rigid octahydrofuro[3,2-c]pyridine.

Quantitative Scaffold Comparison

To objectively evaluate the performance upgrade, we must look at the empirical data. The table below summarizes the typical pharmacokinetic and physicochemical shifts observed when replacing a solvent-exposed piperidine with an octahydrofuro[3,2-c]pyridine core.

Metric / PropertyTraditional Piperidine DerivativeOctahydrofuro[3,2-c]pyridine ScaffoldMechanistic Rationale
Fsp3​ Character ~0.50 - 0.60> 0.85Bicyclic fusion increases 3D complexity, directly correlating with higher aqueous solubility.
HLM Half-Life ( T1/2​ ) 15 - 30 min> 120 minSteric hindrance at α -carbons prevents CYP450 docking and subsequent oxidation.
Intrinsic Clearance ( CLint​ ) > 50 µL/min/mg< 15 µL/min/mgRobust resistance to N-dealkylation and ring hydroxylation pathways.
Target Selectivity ModerateHighLocked conformation prevents the molecule from adopting geometries that bind off-target receptors.

Self-Validating Experimental Workflows

A protocol is only as reliable as its built-in controls. As scientists, we must design self-validating systems where every experimental outcome inherently proves the integrity of the assay.

Protocol 1: Human Liver Microsome (HLM) Stability Profiling

To definitively prove the metabolic superiority of the octahydrofuro[3,2-c]pyridine scaffold, we utilize an in vitro HLM assay.

Step-by-Step Methodology:

  • Preparation: Dilute the test compound (piperidine vs. bicyclic scaffold) to a 1 µM final concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation & Self-Validation: Start the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

    • Critical Control 1: Run a parallel negative control lacking NADPH. If compound depletion occurs here, the instability is chemical, not CYP-mediated.

    • Critical Control 2: Run Verapamil as a high-clearance positive control to confirm the microsomes are enzymatically active (1)[1].

  • Quenching: At precise time points (0, 15, 30, 60, and 120 minutes), transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This instantly precipitates proteins and halts metabolism.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the percentage remaining versus time to calculate the elimination rate constant ( kel​ ), T1/2​ , and CLint​ .

G Step1 1. Incubation (Cmpd + HLM + NADPH) Step2 2. Aliquot & Quench (Cold ACN + IS) Step1->Step2 Step3 3. Centrifugation (Protein Precipitation) Step2->Step3 Step4 4. LC-MS/MS (Quantify Parent) Step3->Step4 Control Self-Validation (-NADPH & Verapamil) Control->Step1

Caption: Self-validating experimental workflow for Human Liver Microsome (HLM) stability assay.

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Profiling

To validate the thermodynamic hypothesis—that the rigidified octahydrofuro[3,2-c]pyridine scaffold reduces the entropic penalty—we measure the association ( kon​ ) and dissociation ( koff​ ) rates using SPR.

Step-by-Step Methodology:

  • Surface Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) until a density of ~2000 Response Units (RU) is achieved.

  • Analyte Preparation: Prepare a 2-fold concentration series (e.g., 1.56 nM to 100 nM) of both the piperidine and bicyclic derivatives in running buffer (HBS-EP+ with 1% DMSO).

  • Injection (Association): Inject the analytes over the functionalized and reference flow cells at a high flow rate of 30 µL/min for 120 seconds to minimize mass transport limitations.

  • Dissociation: Flow pure running buffer over the chip for 300 seconds to monitor the dissociation phase.

  • Self-Validation: Include blank buffer injections periodically for double-referencing, eliminating bulk refractive index changes and baseline drift.

  • Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. The octahydrofuro[3,2-c]pyridine scaffold typically demonstrates a significantly faster kon​ due to its pre-organized geometry.

Strategic Outlook

Transitioning from a traditional piperidine to an octahydrofuro[3,2-c]pyridine scaffold is not merely a synthetic exercise; it is a strategic maneuver to engineer out metabolic liabilities while engineering in target selectivity. By embracing conformationally restricted, high- Fsp3​ architectures, drug discovery programs can drastically reduce late-stage attrition rates, secure novel intellectual property, and deliver safer, more efficacious therapeutics to the clinic.

References

  • Title: A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry | Source: Benchchem | URL: 1

  • Title: Synthesis of Fused Bicyclic Piperidines: Potential Bioactive Templates for Medicinal Chemistry | Source: ACS Publications | URL: 3

  • Title: Bicyclic Piperidines via [2 + 2] Photocycloaddition | Source: The Journal of Organic Chemistry | URL: 2

Sources

A Senior Application Scientist's Guide to Distinguishing Octahydrofuro[3,2-c]pyridine Isomers by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of bioactive molecules is paramount. Among the vast array of heterocyclic scaffolds, the octahydrofuro[3,2-c]pyridine core represents a privileged structure found in a variety of pharmacologically active compounds. However, the synthesis of these molecules often yields a mixture of stereoisomers, each potentially possessing distinct biological activities and toxicological profiles. Consequently, the ability to unambiguously differentiate these isomers is a critical analytical challenge.

This guide provides an in-depth comparison of the mass spectrometric fragmentation behavior of octahydrofuro[3,2-c]pyridine isomers. We will explore how subtle differences in stereochemistry can lead to diagnostic variations in fragmentation patterns, enabling their confident identification. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural characterization of complex organic molecules.

The Challenge of Isomer Differentiation

Isomers, molecules with the same molecular formula but different arrangements of atoms, often exhibit nearly identical physical and chemical properties, making their separation and individual characterization a formidable task.[1][2][3] In mass spectrometry, isomers typically have the same molecular weight and can produce very similar fragmentation patterns, especially under standard electron ionization (EI) conditions.[2] However, by employing tandem mass spectrometry (MS/MS) techniques such as collision-induced dissociation (CID), it is possible to exploit the subtle differences in the stability of isomeric precursor ions and their corresponding fragment ions.[4][5][6]

The key to distinguishing isomers by MS/MS lies in the fact that different spatial arrangements of atoms can influence the ease of bond cleavage and rearrangement pathways upon collisional activation.[7] For the octahydrofuro[3,2-c]pyridine system, the stereochemical relationship between the fused furan and pyridine rings, as well as the orientation of any substituents, will dictate the favored fragmentation channels.

Experimental Approach: A Validated Workflow

To reliably differentiate octahydrofuro[3,2-c]pyridine isomers, a robust analytical workflow is essential. Gas chromatography (GC) is often the preferred separation technique for volatile and thermally stable compounds like many piperidine derivatives, offering high-resolution separation of isomers prior to their introduction into the mass spectrometer.[8][9][10] Coupling GC with a tandem mass spectrometer allows for the acquisition of fragmentation data for each chromatographically resolved isomer.

Experimental Workflow cluster_SamplePrep Sample Preparation cluster_GCMS GC-MS/MS Analysis cluster_DataAnalysis Data Analysis Sample Isomer Mixture Dilution Dilution in Appropriate Solvent Sample->Dilution GC Gas Chromatography (Isomer Separation) Dilution->GC Injection MS1 Mass Spectrometer (Precursor Ion Selection) GC->MS1 CID Collision Cell (Collision-Induced Dissociation) MS1->CID MS2 Mass Analyzer (Fragment Ion Detection) CID->MS2 Spectra Mass Spectra Acquisition MS2->Spectra Comparison Comparative Analysis of Fragmentation Patterns Spectra->Comparison ID Isomer Identification Comparison->ID

Figure 1: A generalized workflow for the separation and identification of octahydrofuro[3,2-c]pyridine isomers using GC-MS/MS.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh and dissolve the isomeric mixture in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.

    • Perform serial dilutions to obtain a working solution of 1-10 µg/mL.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is recommended for good separation of the isomers.

    • Injection: Use a split/splitless injector in split mode to avoid column overloading.

    • Oven Program: A temperature gradient program should be optimized to achieve baseline separation of the isomeric peaks. A typical program might start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 250 °C).

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns.

    • Precursor Ion Selection: The molecular ion (M+) of the octahydrofuro[3,2-c]pyridine isomers is selected in the first mass analyzer (Q1).

    • Collision-Induced Dissociation (CID): The selected precursor ion is subjected to collisions with an inert gas (e.g., argon) in the collision cell (Q2). The collision energy should be optimized to produce a rich spectrum of fragment ions.

    • Fragment Ion Analysis: The resulting fragment ions are analyzed in the third mass analyzer (Q3) to generate the MS/MS spectrum.

Deciphering the Fragmentation Patterns: A Comparative Analysis

The fragmentation of the octahydrofuro[3,2-c]pyridine core is expected to be driven by the presence of the nitrogen and oxygen heteroatoms and the strain of the fused ring system. The initial ionization will likely occur at the nitrogen atom due to its lower ionization potential. Subsequent fragmentation will proceed through various pathways, including alpha-cleavage, ring-opening, and rearrangements.

Core Fragmentation Pathways cluster_pathways Primary Fragmentation Pathways cluster_fragments Resulting Fragment Ions M Molecular Ion (M+) alpha_cleavage α-Cleavage adjacent to N M->alpha_cleavage ring_opening_N Pyridine Ring Opening M->ring_opening_N ring_opening_O Furan Ring Opening M->ring_opening_O retro_diels_alder Retro-Diels-Alder (RDA) M->retro_diels_alder F1 [M - R]+ alpha_cleavage->F1 F2 Iminium Ions ring_opening_N->F2 F3 Oxonium Ions ring_opening_O->F3 F4 Diene + Dienophile retro_diels_alder->F4

Sources

Analytical reference standard vs synthesized (3aS,7aR)-octahydrofuro[3,2-c]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Reference Standard vs. Synthesized (3aS,7aR)-octahydrofuro[3,2-c]pyridine hydrochloride: A Comparative Guide for Drug Development Professionals

Executive Summary

In modern drug discovery, rigidified bicyclic scaffolds like (3aS,7aR)-octahydrofuro[3,2-c]pyridine hydrochloride are highly valued for their ability to improve the pharmacokinetic profiles and target selectivity of central nervous system (CNS) agents and kinase inhibitors. However, the transition from early-stage screening to lead optimization often forces a critical decision: should a laboratory rely on a commercially procured Analytical Reference Standard (ARS) or an In-House Synthesized (IHS) batch?

This guide provides an objective, data-driven comparison between an ARS and an IHS batch of (3aS,7aR)-octahydrofuro[3,2-c]pyridine HCl. By detailing the analytical methodologies and the causality behind our experimental choices, we demonstrate why absolute quantification and stereochemical profiling are non-negotiable for downstream assay integrity.

The Analytical Workflow

To objectively evaluate the quality of the two batches, we designed a comprehensive analytical suite aligned with USP <11> Reference Standards guidelines[1]. The workflow prioritizes self-validating systems, ensuring that every metric—from enantiomeric excess to residual solvent content—is rigorously quantified.

ComparativeWorkflow cluster_analytics Analytical Suite ARS Analytical Reference Standard (Commercially Procured) QC Quality Control & Profiling (USP <11> Framework) ARS->QC IHS Synthesized Batch (In-House Production) IHS->QC LCMS LC-MS & HPLC-UV (Chemical Purity) QC->LCMS SFC Chiral SFC (Enantiomeric Excess) QC->SFC NMR qNMR & GC-FID (Absolute Assay & Residuals) QC->NMR Downstream Downstream Application (Library Synthesis & Bioassays) LCMS->Downstream SFC->Downstream NMR->Downstream

Figure 1: Analytical workflow for (3aS,7aR)-octahydrofuro[3,2-c]pyridine HCl.

Comparative Analytics: ARS vs. IHS

The table below summarizes the quantitative data obtained from our comparative analysis. The ARS represents a highly purified, traceable lot, whereas the IHS batch was synthesized via standard laboratory protocols (e.g., reductive amination followed by chiral resolution) without preparative HPLC polishing.

Analytical MetricMethodologyARS SpecificationIHS ObservationDownstream Impact
Chemical Purity HPLC-UV (210 nm)> 99.8% (Area)96.2% (Area)Minor byproducts may interfere with sensitive SAR data.
Chiral Purity SFC (Chiralpak IG)> 99.9% ee94.5% eeOff-target binding from the (3aR,7aS) enantiomer.
Absolute Assay qNMR (Maleic Acid IS)99.2% w/w88.4% w/w Severe stoichiometry errors during library coupling steps.
Residual Solvents GC-FID< 500 ppm3,500 ppm (DCM)Potential catalyst poisoning in subsequent cross-couplings.
Water Content Karl Fischer Titration0.3%2.1%Hygroscopicity leads to degradation of moisture-sensitive reagents.

Mechanistic Insight: Notice the critical discrepancy in the IHS batch between the HPLC-UV purity (96.2%) and the qNMR absolute assay (88.4%). Because HPLC-UV only detects chromophore-containing organic impurities, it is completely blind to inorganic salts (e.g., excess NaCl from aqueous workups) and trapped moisture. This is why relying solely on LC-MS/HPLC for building block validation often leads to failed downstream syntheses.

Step-by-Step Methodologies & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Absolute Quantification via qNMR

Quantitative NMR (qNMR) is the gold standard for determining the absolute mass fraction of a compound, as it relies on the fundamental principle that the signal area is directly proportional to the number of nuclei, irrespective of the chemical structure[2].

  • Internal Standard Selection: Select Maleic Acid (TraceCERT®) as the internal standard (IS). Causality: Maleic acid provides a sharp, isolated singlet at ~6.3 ppm in D₂O, which perfectly avoids the aliphatic multiplet region (1.5–4.0 ppm) of the octahydrofuro[3,2-c]pyridine scaffold.

  • Sample Preparation: Using a microbalance (calibrated daily), precisely weigh ~15 mg of the sample and ~5 mg of the Maleic Acid IS into a vial. Record weights to 0.01 mg. Dissolve in 0.6 mL of D₂O.

  • Parameter Optimization: Set the relaxation delay ( D1​ ) to 60 seconds. Causality: The D1​ must be at least 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton. Failing to allow complete magnetization recovery will artificially skew the integration, leading to an overestimation of the synthesized batch's purity.

  • Acquisition & Validation: Acquire 64 scans. Validate the spectrum by checking baseline flatness and ensuring the phase is perfectly zero-order corrected before integration.

Protocol B: Stereochemical Profiling via Chiral SFC

Supercritical Fluid Chromatography (SFC) is vastly superior to normal-phase HPLC for polar basic amines like piperidines, offering sharper peaks and faster run times.

  • System Suitability Testing (SST): Before running the sample, inject a racemic mixture of cis-octahydrofuro[3,2-c]pyridine. Causality: The SST must demonstrate a baseline resolution ( Rs​>2.0 ) between the (3aS,7aR) and (3aR,7aS) enantiomers to prove the system can accurately detect trace chiral impurities.

  • Mobile Phase Configuration: Use supercritical CO₂ with 15% Methanol as a co-solvent. Crucially, add 0.1% Diethylamine (DEA) to the Methanol. Causality: The DEA acts as a basic additive that masks the acidic silanol groups on the stationary phase. Without DEA, the basic piperidine nitrogen will undergo secondary interactions with the column, causing severe peak tailing and masking minor enantiomeric impurities.

  • Column Selection: Chiralpak IG (amylose-based stationary phase), maintained at 40°C.

  • Analysis: Inject 2 µL of the sample (1 mg/mL in MeOH). Integrate the peaks at 210 nm to calculate the enantiomeric excess (ee).

Protocol C: Impurity Profiling via GC-FID (ICH Q3A/Q3C Compliance)

To comply with ICH guidelines for residual solvents[3][4], GC-FID is utilized.

  • Blank Run: Inject a blank solvent (Dimethyl sulfoxide, DMSO) to rule out column carryover.

  • Standard Curve: Prepare a 5-point calibration curve of Dichloromethane (DCM) and Ethyl Acetate ranging from 100 ppm to 5000 ppm.

  • Sample Injection: Inject the IHS batch. Observation: The IHS batch revealed 3,500 ppm of DCM, exceeding the ICH Q3C Option 1 limit for Class 2 solvents (600 ppm). Causality: The bicyclic furan-piperidine system can form strong inclusion complexes with halogenated solvents, requiring extended drying under high vacuum at elevated temperatures (e.g., 50°C for 48 hours) to fully purge residuals.

Downstream Impact Assessment

The decision to use an ARS versus an IHS batch has cascading effects on drug development:

  • Stoichiometry in Amidation/Buchwald Couplings: The IHS batch's true assay is only 88.4%. If a chemist assumes 100% purity based on a crude LC-MS trace and uses it in a 1:1 stoichiometric coupling with a precious, late-stage carboxylic acid, the reaction will stall at ~88% conversion. The unreacted acid will then complicate purification, reducing the final yield.

  • Biological Assay Integrity: The IHS batch contains 5.5% of the wrong enantiomer (3aR,7aS). In highly rigidified scaffolds, enantiomers often exhibit completely different spatial trajectories. If the (3aR,7aS) enantiomer happens to be an active off-target binder (e.g., hitting the hERG channel), the resulting biological data will be fundamentally flawed, potentially killing a viable lead compound.

Conclusion

While synthesizing (3aS,7aR)-octahydrofuro[3,2-c]pyridine hydrochloride in-house is feasible, standard laboratory purification is rarely sufficient to meet the stringent criteria required for quantitative biological testing or late-stage library synthesis. The use of a fully characterized Analytical Reference Standard guarantees absolute stoichiometry, stereochemical purity, and the absence of assay-interfering residual solvents, ultimately safeguarding the integrity of the drug discovery pipeline.

References

  • AMSbiopharma. "Impurity guidelines in drug development under ICH Q3." Available at:[Link]

  • ECA Academy / GMP Compliance. "USP: <11> Reference Standards - Draft published for Comment." Available at:[Link]

  • ResolveMass. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results." Available at:[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.